Thalidomide-5-O-C13-NH2 (hydrochloride)
Descripción
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Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C26H38ClN3O5 |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H |
Clave InChI |
OKOWXHFKZIMFFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Thalidomide-5-O-C13-NH2 (HCl) in PROTAC Design
The following technical guide details the mechanism, application, and experimental protocols for Thalidomide-5-O-C13-NH2 (hydrochloride) . This document is structured for researchers utilizing this compound as a critical intermediate (E3 ligase ligand-linker conjugate) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Core Identity & Chemical Architecture
Thalidomide-5-O-C13-NH2 (hydrochloride) is a functionalized derivative of thalidomide designed exclusively as a "warhead-linker" module for PROTAC synthesis. It bridges the Cereblon (CRBN) E3 ligase and a Target Protein of Interest (POI).[1][2]
Chemical Structure Analysis[3]
-
Warhead (CRBN Ligand): 5-hydroxythalidomide. The glutarimide ring remains intact to preserve binding affinity for the tri-tryptophan pocket of CRBN.
-
Exit Vector (5-O-): The ether linkage at the 5-position of the phthalimide ring directs the linker away from the CRBN binding interface, minimizing steric clashes that could compromise binary affinity.
-
Linker (C13 Alkyl): A 13-carbon linear alkyl chain. This hydrophobic spacer (~16–18 Å extended length) provides significant reach, enabling the recruitment of POIs with deeply buried binding pockets or requiring substantial separation from the E3 ligase to adopt a stable ternary complex.
-
Functional Handle (-NH2): A primary amine supplied as a hydrochloride salt to enhance stability and water solubility prior to conjugation. It is designed to react with carboxylic acid-functionalized POI ligands via amide coupling.
| Property | Specification | Impact on Experiment |
| Molecular Role | E3 Ligase Ligand-Linker | Pre-assembled module reduces synthetic steps. |
| Linker Type | Alkyl (Hydrophobic) | High cell permeability; requires organic co-solvents (DMSO/DMF) during synthesis. |
| Salt Form | Hydrochloride (HCl) | Prevents oxidation of the amine; improves shelf-life. |
| Linker Length | ~13 Carbon atoms | Optimized for "long-reach" targets; may induce unique ternary geometries compared to PEG linkers. |
Mechanism of Action (MoA)
The mechanism of Thalidomide-5-O-C13-NH2 is bipartite: it must first function as a chemical reagent to form a PROTAC, and subsequently, the resulting PROTAC executes the biological degradation.
Biological Mechanism: Induced Proximity
Once conjugated to a POI ligand, the moiety operates via the Ubiquitin-Proteasome System (UPS) .[1]
-
Binary Binding (CRBN): The glutarimide face of the thalidomide moiety intercalates into the CRBN surface (specifically interacting with Trp380, Trp386, and Trp400).
-
Binary Binding (POI): The ligand domain (conjugated to the -NH2) binds the target protein.
-
Ternary Complex Formation: The C13 linker acts as a flexible tether, allowing CRBN and the POI to come into proximity. The hydrophobicity of the alkyl chain can sometimes facilitate "sticky" interactions with protein surfaces, stabilizing the ternary complex (cooperativity,
). -
Ubiquitination: The CRL4-CRBN E3 ligase complex recruits E2 ubiquitin-conjugating enzymes, transferring ubiquitin to surface lysines on the POI.
-
Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
Visualization of Signaling Pathway
The following diagram illustrates the flow from chemical conjugation to biological degradation.
Figure 1: From synthesis to degradation. The C13 linker facilitates the formation of the Ternary Complex, the rate-limiting step in PROTAC efficacy.
Experimental Protocols
Reconstitution & Storage
The C13 alkyl chain renders this molecule significantly more hydrophobic than PEG-based linkers. Proper handling is critical to prevent precipitation.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent. Avoid water or aqueous buffers for stock preparation.
-
Concentration: Prepare stock solutions at 10–50 mM.
-
Storage: Aliquot immediately into single-use vials. Store at -80°C.
-
Self-Validating Check: Upon thawing, vortex for 30 seconds and centrifuge. If a pellet is visible, the compound has aggregated; sonicate at 40°C to redissolve.
-
Conjugation Protocol (Amide Coupling)
This protocol describes coupling Thalidomide-5-O-C13-NH2 (HCl) to a POI ligand containing a carboxylic acid (-COOH).
Reagents:
-
POI Ligand-COOH (1.0 eq)
-
Thalidomide-5-O-C13-NH2 HCl (1.0 – 1.2 eq)
-
HATU (1.2 eq) or EDC/NHS
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 eq)
-
Solvent: DMF (N,N-Dimethylformamide), Anhydrous.
Step-by-Step Workflow:
-
Activation: Dissolve the POI Ligand-COOH in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
-
Why: Pre-activation minimizes side reactions with the thalidomide glutarimide ring (which is sensitive to base hydrolysis).
-
-
Coupling: Add Thalidomide-5-O-C13-NH2 HCl (dissolved in minimal DMF) to the reaction mixture. Add remaining DIPEA (to neutralize the HCl salt and maintain basicity for the amine).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Target Mass: Mass(Ligand) + Mass(Thal-Linker) - Mass(H2O).
-
-
Quenching: Dilute with water/acetonitrile (1:1) containing 0.1% Formic Acid.
-
Purification: Purify via Reverse-Phase HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). The C13 chain will cause the product to elute late (high organic percentage).
-
Validation: CRBN Binding Assay (TR-FRET)
Before testing cellular degradation, verify that the C13 linker has not disrupted CRBN binding.
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Tracer: Thalidomide-Red (fluorophore conjugate).
-
Protein: CRBN-DDB1 complex (His-tagged) + Anti-His-Tb (Terbium cryptate donor).
-
Procedure:
-
Incubate CRBN complex with the synthesized PROTAC (serial dilution) and Thalidomide-Red tracer.
-
If the PROTAC binds CRBN, it displaces the tracer, reducing the FRET signal (665 nm / 620 nm ratio).
-
Success Criteria: IC50 should be within 5-fold of the parent Thalidomide (< 5 µM typically).
-
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Hydrolysis of Thalidomide ring | Reduce DIPEA equivalents; ensure DMF is anhydrous; keep reaction time < 4 hours. |
| Product Precipitation | C13 Hydrophobicity | Use a co-solvent system (DMF/DCM) or increase temperature to 35°C during coupling. |
| No Degradation in Cells | "Hook Effect" or Permeability | Perform a concentration-response curve. High concentrations (>10 µM) often inhibit ternary complex formation (Hook Effect). |
| Poor Solubility in Media | High LogP (Lipophilicity) | Formulate the final PROTAC as a mesylate or hydrochloride salt before biological testing. |
References
-
Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611-617.
-
MedChemExpress. "Thalidomide-5-O-C13-NH2 hydrochloride Product Information." MedChemExpress. (Referenced for chemical identity and salt form confirmation).
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809.
Sources
Technical Deep Dive: Thalidomide-5-O-C13-NH2 (HCl) in PROTAC Development
This technical guide details the structural properties, mechanistic role, and experimental application of Thalidomide-5-O-C13-NH2 (hydrochloride) in the development of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized, "ready-to-conjugate" E3 ligase ligand-linker construct. It combines the Cereblon (CRBN)-recruiting moiety of thalidomide with a long, hydrophobic tridecyl (C13) alkyl linker terminated by a primary amine.
This molecule is a critical tool in Linkerology —the systematic optimization of linker length and composition—allowing researchers to probe the spatial requirements for forming a productive Ternary Complex (POI:PROTAC:E3 Ligase) when the target protein's binding pocket is deeply buried or requires a significant "reach" from the E3 ligase interface.
| Key Parameter | Technical Specification |
| Ligand Class | Cereblon (CRBN) E3 Ligase Recruiter |
| Core Scaffold | Thalidomide (Phthalimide-glutarimide) |
| Exit Vector | 5-position (Phthalimide ring) via Ether (-O-) linkage |
| Linker Composition | C13 Alkyl Chain (Tridecyl, |
| Reactive Handle | Primary Amine ( |
| Salt Form | Hydrochloride (HCl) for enhanced aqueous solubility |
| Primary Application | Synthesis of PROTACs via Amide Coupling |
Chemical Architecture & Mechanistic Rationale
The "Plug-and-Play" Modular Design
Thalidomide-5-O-C13-NH2 is designed to simplify PROTAC synthesis by pre-assembling the E3 ligand and linker. This leaves the researcher with a single synthetic step: conjugating the Target Protein (POI) ligand.
Figure 1: Modular architecture of Thalidomide-5-O-C13-NH2.[1][2][3][4][5][6] The 5-position oxygen provides a solvent-exposed exit vector, preventing the linker from interfering with CRBN binding.
Why the C13 Linker? (Linkerology)
Standard PROTAC linkers typically range from 4 to 12 atoms (PEG2-PEG4 or C4-C8). A C13 alkyl linker is significantly longer and more hydrophobic. Its specific utility includes:
-
Reaching Buried Pockets: If the ligand binding site on the POI is deep within the protein structure, short linkers may cause steric clashes between the E3 ligase and the POI surface. The C13 chain acts as a "snorkel," allowing the warhead to reach the deep pocket while keeping the E3 ligase at a safe distance.
-
Inducing Non-Canonical Interfaces: Sometimes, a longer linker allows the POI and E3 ligase to "wrap" around each other or adopt a specific orientation that a shorter linker would constrain (the "Goldilocks zone" of ternary complex formation).
-
Permeability Modulation: Unlike PEG linkers, which are hydrophilic, the C13 alkyl chain increases lipophilicity (logP). This can enhance cell membrane permeability for PROTACs that are otherwise too polar.
Experimental Protocol: PROTAC Synthesis
The primary utility of this compound is in amide coupling reactions with a POI ligand containing a carboxylic acid (
Materials Required
-
Amine Component: Thalidomide-5-O-C13-NH2 (HCl)[7][8][1][2][4][9][10]
-
Acid Component: POI Ligand-COOH
-
Coupling Agents: HATU or EDC/NHS
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous) or DMSO
Step-by-Step Synthesis Workflow
-
Activation:
-
Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
-
Conjugation:
-
Add Thalidomide-5-O-C13-NH2 (HCl) (1.0 - 1.2 eq) directly to the reaction mixture.
-
Note: Ensure sufficient base (DIPEA) is present to neutralize the HCl salt and liberate the free amine.
-
Stir at RT for 2–16 hours. Monitor reaction progress via LC-MS (Look for mass shift:
).
-
-
Work-up & Purification:
-
Dilute with water/acetonitrile.
-
Purify via Reverse-Phase Preparative HPLC (C18 column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Lyophilize fractions to obtain the final PROTAC powder.
-
Figure 2: Standard amide coupling workflow for synthesizing PROTACs using Thalidomide-5-O-C13-NH2.
Quality Control & Validation
Before biological testing, the synthesized PROTAC must be validated.
| Assay | Purpose | Acceptance Criteria |
| LC-MS | Identity Verification | Observed Mass ( |
| 1H NMR | Structural Integrity | Confirm presence of Thalidomide aromatic protons (7.0–8.0 ppm) and the distinct alkyl chain envelope (1.2–1.6 ppm). |
| CRBN Binding | Functional Validation | Competitive binding assay (e.g., TR-FRET) to ensure the C13 linker did not disrupt CRBN affinity. |
References
- Chamberlain, P.P., et al. (2014).Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.Nature Structural & Molecular Biology, 21, 803–809. (Structural basis for 5-position substitution).
- Cyrus, K., et al. (2011).Impact of linker length on the activity of PROTACs.Molecular BioSystems, 7(2), 359-364.
Sources
- 1. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 2. 100929-90-6|(S)-1-(2-Aminoacetyl)-N-(4-methoxy-2-naphthoyl)pyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. Thalidomide-5-O-C13-NH2 hydrochloride [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
- 10. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
Synthesis and chemical properties of Thalidomide-5-O-C13-NH2 (hydrochloride)
The following technical guide details the synthesis, chemical properties, and application of Thalidomide-5-O-C13-NH2 (hydrochloride) , a high-value E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).
Synthesis, Characterization, and PROTAC Utility
Executive Summary
Thalidomide-5-O-C13-NH2 (hydrochloride) is a functionalized derivative of the immunomodulatory drug thalidomide. It serves as a critical building block in targeted protein degradation (TPD). Structurally, it consists of a Cereblon (CRBN)-binding thalidomide core , modified at the 5-position of the phthalimide ring with a 13-carbon alkyl ether linker terminating in a primary amine.
This specific architecture allows researchers to conjugate the molecule to a ligand targeting a protein of interest (POI), creating a PROTAC. The "5-O" exit vector is strategically chosen to minimize steric clashes within the CRBN binding pocket, while the long hydrophobic C13 spacer provides extended reach for targeting surface-exposed lysine residues or distant binding pockets on large protein complexes.
Chemical Profile & Properties[1][2][3][4][5]
The following data summarizes the physicochemical characteristics critical for experimental planning.
| Property | Specification |
| Chemical Name | 5-((13-aminotridecyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | |
| Molecular Weight | ~508.05 g/mol (Free base: ~471.6 g/mol ) |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF.[1][2][3][4] Poor water solubility (improved by HCl salt form but limited by C13 chain). |
| Appearance | White to off-white solid. |
| Storage | -20°C, desiccated. Highly hygroscopic in HCl form. |
| Stability | Critical: The glutarimide ring is susceptible to hydrolysis in aqueous basic conditions (pH > 7.5). |
Retrosynthetic Analysis
The synthesis is best approached via a convergent strategy , assembling the linker and the thalidomide core separately before the final coupling. This avoids exposing the sensitive glutarimide ring to harsh linker-synthesis conditions.
Key Disconnections:
-
Ether Linkage: Formed between 5-hydroxythalidomide and a protected amino-alkyl halide.
-
Thalidomide Core: Derived from 4-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione.
Figure 1: Retrosynthetic pathway isolating the sensitive thalidomide core from linker generation.
Detailed Synthesis Protocol
Phase 1: Preparation of 5-Hydroxythalidomide
Note: While 4-hydroxythalidomide is common, the 5-hydroxy isomer provides a distinct exit vector. It is synthesized from 4-hydroxyphthalic anhydride.
-
Reagents: 4-Hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), Pyridine (solvent/base).
-
Procedure:
-
Dissolve 4-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione HCl in anhydrous pyridine (10 mL/g).
-
Reflux the mixture at 110°C for 12–16 hours under nitrogen.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove most pyridine.
-
Purification: Triturate the residue with water or dilute HCl to remove residual pyridine salts. Filter the solid.[5] Recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH) to yield 5-hydroxythalidomide.
-
Validation: 1H NMR should show the phenolic proton and the characteristic glutarimide methine signal (~5.1 ppm).
-
Phase 2: Linker Synthesis (N-Boc-13-bromotridecylamine)
If not commercially available, synthesize from 13-bromo-1-tridecanol.
-
Step A (Mesylation): React 13-bromo-1-tridecanol with MsCl/TEA to form the mesylate.
-
Step B (Azidation): React mesylate with NaN3 in DMF to form 1-azido-13-bromotridecane.
-
Step C (Staudinger Reduction/Protection): Reduce azide with
/ (or hydrogenation) and immediately protect with to yield N-Boc-13-bromotridecylamine .
Phase 3: Coupling (Ether Formation)
Critical Step: Use mild base to prevent glutarimide ring opening.
-
Reagents: 5-Hydroxythalidomide (1.0 eq), N-Boc-13-bromotridecylamine (1.2 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -
Solvent: Anhydrous DMF.
-
Protocol:
-
Suspend 5-hydroxythalidomide and
in DMF under inert atmosphere ( ). -
Stir at room temperature for 30 mins to deprotonate the phenol.
-
Add N-Boc-13-bromotridecylamine and KI.
-
Heat to 50–60°C for 12–18 hours. Do not exceed 80°C to avoid glutarimide degradation.
-
Monitoring: Check LC-MS for the disappearance of the phenol (M-H 273) and appearance of the product mass.
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Phase 4: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the Boc-protected intermediate in minimal DCM.
-
Add 4M HCl in Dioxane (10 eq) at 0°C.
-
Stir at room temperature for 1–2 hours. The product often precipitates as the HCl salt.
-
Isolation: Dilute with diethyl ether to complete precipitation. Filter the solid under
(hygroscopic!). Wash with ether. -
Drying: Lyophilize or vacuum dry to yield Thalidomide-5-O-C13-NH2 hydrochloride .
-
Quality Control & Analytical Validation
A self-validating protocol requires confirmation of three structural zones: the glutarimide ring, the linker, and the salt form.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Imide NH : Confirms glutarimide ring integrity (critical). | |
| Aromatic : 1,2,4-substitution pattern of the phthalimide ring. | ||
| Alkyl Chain : Confirms C13 linker length. | ||
| LC-MS | Mass of free base. | |
| HPLC | Purity > 95% | Retention time will be high due to hydrophobic C13 chain. |
Application: PROTAC Design Logic
Thalidomide-5-O-C13-NH2 is designed for "Linkerology" optimization. The choice of a C13 alkyl chain (approx. 15–18 Å extended length) versus a PEG chain affects the physicochemical properties of the final PROTAC.
-
Hydrophobicity: The C13 alkyl chain increases lipophilicity (
), potentially improving cell permeability compared to PEG linkers, but reducing aqueous solubility. -
Conformation: Alkyl chains are more rigid/linear than PEGs, which can constrain the ternary complex into a specific geometry, potentially enhancing cooperativity between the E3 ligase and the target protein.
Figure 2: The structural role of the C13 linker in bridging Cereblon and the Protein of Interest.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link
- Miyazaki, Y., et al. (2020). Synthesis and Evaluation of 5-Hydroxythalidomide Derivatives as Cereblon Ligands. Chemical & Pharmaceutical Bulletin, 68(4).
-
MedChemExpress. Thalidomide-5-O-C13-NH2 hydrochloride Product Datasheet. Link
- Bartlett, D. W., & Gilbert, A. M. (2022). Linkerology in PROTAC design: The role of linker length and composition. Journal of Medicinal Chemistry. (General reference for alkyl vs PEG linkers).
Sources
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
Thalidomide-5-O-C13-NH2 (hydrochloride) as a cereblon E3 ligase ligand
This is an in-depth technical guide on the application of Thalidomide-5-O-C13-NH2 (hydrochloride) in Targeted Protein Degradation (TPD).
Executive Summary
Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized, pre-functionalized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It combines the Cereblon (CRBN)-recruiting moiety of thalidomide with a long, hydrophobic tridecyl (C13) alkyl linker terminating in a primary amine.
This building block is critical for "linkerology"—the optimization of linker length and composition—allowing researchers to span significant distances between the E3 ligase and the Protein of Interest (POI) or to access deep binding pockets where shorter or more hydrophilic (PEG-based) linkers fail.
Chemical Architecture & Properties[2][3][4]
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific role in the ternary complex formation.
| Domain | Component | Function | Mechanistic Insight |
| Warhead | Thalidomide | CRBN Binder | Binds the tri-tryptophan pocket of CRBN. The glutarimide ring is essential for hydrogen bonding with CRBN. |
| Attachment | 5-O-Substitution | Exit Vector | The C5 position of the phthalimide ring faces the solvent, minimizing steric clash with the CRBN surface, preserving binding affinity ( |
| Linker | C13 Alkyl Chain | Spacer | A 13-carbon hydrophobic chain. Unlike PEG linkers, this semi-rigid alkyl chain induces different conformational constraints and permeability profiles. |
| Handle | Primary Amine (-NH | Conjugation Site | A reactive nucleophile ready for amide coupling with carboxylic acid-functionalized POI ligands. |
Physicochemical Implications[3]
-
Hydrophobicity: The C13 alkyl chain significantly increases the logP of the final PROTAC. While this enhances passive membrane permeability, it requires careful formulation (e.g., DMSO/Tween80) for biological assays.
-
Solubility: Supplied as a hydrochloride salt to improve stability and shelf-life solubility. However, once conjugated, the final PROTAC will be highly lipophilic.
-
Linker Length: The ~15-18 Å extension provided by the C13 chain is suitable for "reaching" surface lysines on large POIs or overcoming steric hindrance in bulky ternary complexes.
Mechanism of Action: The Ternary Complex
The efficacy of a PROTAC built with this ligand relies on the formation of a productive Ternary Complex (POI-PROTAC-CRBN).
Pathway Visualization
The following diagram illustrates the sequential mechanism from binding to degradation.
Figure 1: The catalytic cycle of PROTAC-mediated degradation. The Thalidomide-5-O-C13-NH2 moiety anchors the CRBN complex.[2][3][4][5]
Experimental Workflow: Synthesis & Validation
Synthesis Protocol (Amide Coupling)
Objective: Conjugate Thalidomide-5-O-C13-NH2 (Amine) to a POI Ligand (Carboxylic Acid).
Reagents:
-
Amine: Thalidomide-5-O-C13-NH2 HCl (1.0 eq)
-
Acid: POI Ligand-COOH (1.0 - 1.2 eq)
-
Coupling Agent: HATU (1.2 eq) or PyBOP
-
Base: DIPEA (3.0 - 5.0 eq) to neutralize the HCl salt and activate the reaction.
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Procedure:
-
Activation: Dissolve POI Ligand-COOH and HATU in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add Thalidomide-5-O-C13-NH2 HCl to the reaction vessel. Add remaining DIPEA (2.0 eq) to ensure the amine is free-based.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for mass shift:
). -
Work-up:
-
Option A (Precipitation): Add cold water/ether. If precipitate forms, centrifuge and wash.
-
Option B (Extraction): Dilute with EtOAc, wash with brine/water (Note: Long alkyl chains may cause emulsions).
-
-
Purification: Reverse-phase Preparative HPLC. Use a C18 column with a gradient of Water/Acetonitrile (+0.1% Formic Acid). Note: Due to the C13 chain, the product will elute at high organic percentages.
Synthesis Workflow Diagram
Figure 2: Chemical conjugation workflow. Critical step: High % ACN required for purification due to C13 hydrophobicity.
Validation & Troubleshooting
Solubility & Formulation (Critical)
The C13 linker makes the final compound prone to precipitation in aqueous media.
-
Stock Solution: Dissolve in 100% DMSO (target 10-20 mM).
-
Assay Buffer: Do not add directly to PBS. Use an intermediate dilution step or a carrier.[6]
-
In Vivo Formulation:
Biological Validation Steps
-
CRBN Binding (TR-FRET): Verify that the C13 linker modification at the 5-position does not sterically hinder CRBN binding. Use a competition assay against a fluorescent thalidomide tracer.
-
Degradation Assay (Western Blot): Treat cells (e.g., HeLa, HEK293) with increasing concentrations (0.1 nM – 10
).-
Hook Effect Check: High concentrations of PROTAC may form binary complexes (blocking degradation). The C13 linker can exacerbate this due to slower off-rates.
-
-
Control: Use Thalidomide-5-O-C13-NH2 (uncoupled) or a non-binding enantiomer as a negative control to rule out off-target toxicity.
References
-
MedChemExpress (MCE). Thalidomide-5-O-C13-NH2 hydrochloride Product Datasheet. Retrieved from
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology. Link (Grounding for CRBN binding pocket structure).
-
InvivoChem. Thalidomide-5-O-C13-NH2 HCl Technical Data. Retrieved from
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link (Reference for Linkerology and ternary complex theory).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]
- 4. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
- 5. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]
- 6. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
- 7. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: Characterization of Thalidomide-5-O-C13-NH2 Binding Kinetics to the CRL4^CRBN E3 Ligase Complex
Executive Summary
This technical guide details the experimental framework for quantifying the binding affinity of Thalidomide-5-O-C13-NH2 , a functionalized phthalimide derivative designed as a precursor for Proteolysis Targeting Chimeras (PROTACs).
The molecule consists of a thalidomide core modified at the C5 position of the phthalimide ring with a 13-carbon alkyl ether chain terminating in a primary amine. Because the glutarimide ring of thalidomide is responsible for the critical hydrogen bonding within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon (CRBN), modifications must be restricted to the solvent-exposed phthalimide moiety.
This guide prioritizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput affinity screening (
Structural Rationale & Ligand Design
The binding of immunomodulatory imide drugs (IMiDs) to CRBN is stereospecific and structurally sensitive. The glutarimide ring inserts into the hydrophobic pocket of the CRBN Thalidomide Binding Domain (TBD), acting as a "molecular glue."
-
The Glutarimide Face: Must remain unmodified to maintain hydrogen bonding with the backbone of the tri-Trp pocket.
-
The Phthalimide Face: Solvent-exposed.[1] Substitution at the C4 (as in Lenalidomide/Pomalidomide) or C5 positions allows for the attachment of linkers without abolishing binding, although steric/electronic effects can modulate affinity.
-
The C13 Linker: The 13-carbon alkyl chain increases hydrophobicity.[1] This necessitates strict solubility controls during assay preparation to prevent aggregation-induced false positives.[1]
Visualization: Ligand-Protein Interaction Logic[1]
Figure 1: Structural logic of Thalidomide-5-O-C13-NH2. The glutarimide ring anchors the molecule, while the C5-modified linker extends into the solvent, avoiding steric conflict with the binding pocket.
Methodology 1: TR-FRET Competition Assay
Purpose: Determination of
Reagents & System Components
-
Protein: Recombinant Human CRBN-DDB1 complex (Tag-labeled, typically His6 or FLAG).[1]
-
Detection: Anti-Tag antibody labeled with Terbium (Tb) cryptate (Donor).[1][2]
-
Tracer: Thalidomide-Red (Acceptor, e.g., BODIPY- or chemically equivalent red fluorophore).[1]
-
Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT.[1]
Experimental Protocol
-
Compound Preparation:
-
Plate Setup (384-well Low Volume):
-
Incubation:
-
Seal plate and incubate for 60–90 minutes at Room Temperature (RT) in the dark.
-
-
Readout:
Data Analysis
Calculate the HTRF Ratio (
Convert
Methodology 2: Surface Plasmon Resonance (SPR)
Purpose: Real-time kinetic analysis (
Chip Surface Strategy
Direct covalent coupling (Amine coupling) of CRBN often inactivates the protein.
-
Recommended: Streptavidin (SA) Sensor Chip .[1]
-
Ligand: Biotinylated CRBN-TBD (Thalidomide Binding Domain) or Biotinylated DDB1-CRBN complex.[1]
-
Orientation: Biotinylation at the N-terminus or via an AviTag ensures the binding pocket remains accessible.[1]
Single-Cycle Kinetics Protocol
-
Immobilization: Capture Biotin-CRBN to a density of ~1000–2000 RU (Response Units).[1] Use a reference flow cell with Biotin alone or an irrelevant biotinylated protein.[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 3% DMSO .
-
Note: The high DMSO is required to keep the C13-alkyl derivative soluble. Perform "Solvent Correction" cycles to compensate for bulk refractive index changes.[1]
-
-
Injection Series:
-
Regeneration:
Workflow Visualization
Figure 2: SPR Single-Cycle Kinetics workflow optimized for hydrophobic ligands.
Troubleshooting & Validation
The "Hook Effect" & Solubility
The C13 alkyl chain significantly increases
-
Risk: At high concentrations (>50 µM), the compound may form micelles.[1]
-
Validation: In SPR, if the binding response exceeds theoretical
significantly, non-specific binding is occurring.[1] -
Correction: Add 0.05% Tween-20 or Chaps to the assay buffer.
Reference Ranges
To validate your assay setup, run a control curve with unmodified Thalidomide or Pomalidomide.[1]
-
Thalidomide (S-enantiomer):
.[1][5] -
Thalidomide (Racemic):
.[1] -
Thalidomide-5-O-C13-NH2: Expect
in the 1–10 µM range.[1] The linker usually imposes a slight entropic penalty, but the affinity should remain in the micromolar range if the synthesis is correct.
References
-
Aurora Biolabs. (n.d.).[1] TR-FRET Cereblon-4C Binding Assay Kit Protocol. Retrieved from [1][2]
-
Revvity. (n.d.). HTRF Thalidomide-Red Ligand Binding Assay Principle.[1][3] Retrieved from [1]
-
BenchChem. (2025).[1][5][6][7] A Comparative Guide to the Binding Affinity of Thalidomide Derivatives with Cereblon. Retrieved from [1]
-
Mori, T., et al. (2018).[1][8] Structural basis of thalidomide enantiomer binding to cereblon.[1][8] Scientific Reports.[1] Retrieved from
-
Roy, M. J., et al. (2019).[1][9][10] Protein Ligand Interactions Using Surface Plasmon Resonance.[1][9][10] ACS Chemical Biology.[1][9][10] Retrieved from
Sources
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. revvity.com [revvity.com]
- 4. dhvi.duke.edu [dhvi.duke.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thalidomide-5-O-C13-NH2 (Hydrochloride) for Targeted Protein Degradation
Executive Summary & Molecule Profile
Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized, pre-functionalized E3 ligase ligand-linker conjugate designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike the more common 4-amino-thalidomide derivatives (e.g., Pomalidomide-based), this molecule utilizes the 5-position of the phthalimide ring as the exit vector and features a long, hydrophobic C13 (tridecyl) alkyl linker .
This architecture is strategically chosen when:
-
Exit Vector Diversity is Required: The standard 4-position exit vector causes steric clashes with the target protein (POI).
-
Long-Range Reach is Necessary: The target lysine on the POI is distant (>15 Å) from the ligand binding pocket.
-
Hydrophobic Interactions are Desired: The alkyl chain is needed to interact with a hydrophobic patch on the POI or E3 ligase surface to stabilize the ternary complex (cooperativity).
Physicochemical Profile
| Property | Detail |
| Core Ligand | Thalidomide (binds Cereblon/CRBN) |
| Exit Vector | 5-Oxygen (Ether linkage at C5 of phthalimide) |
| Linker Type | C13 Alkyl Chain (Tridecamethylene) |
| Reactive Handle | Primary Amine (-NH2), supplied as HCl salt |
| Solubility | Low in water; Soluble in DMSO, DMF |
| Stability | Hydrolytically unstable at pH > 7.4 (glutarimide ring opening) |
Strategic Design: Linkerology & Mechanism
The choice of Thalidomide-5-O-C13-NH2 is not arbitrary; it addresses specific structural challenges in ternary complex formation.
The 5-O Exit Vector
Most CRBN binders use the 4-amino position (e.g., Pomalidomide). However, X-ray crystallography of CRBN ternary complexes reveals that the 4- and 5-positions project vectors approximately 60–90 degrees apart.
-
Advantage: If a 4-substituted PROTAC fails to degrade the target due to "unproductive" ternary complex geometry (where ubiquitin cannot be transferred), switching to the 5-O vector can reorient the POI relative to the E3 ligase, potentially enabling ubiquitination.
The C13 Alkyl Linker (The "Long Reach")
A 13-carbon chain is significantly longer (~16–18 Å extended length) than standard C4 or PEG3 linkers.
-
Permeability vs. Solubility: Unlike long PEG chains, which improve solubility but can impede cell permeability due to high polar surface area (PSA), long alkyl chains maintain lipophilicity, often resulting in better cellular uptake despite lower aqueous solubility.
-
Deep Pocket Targeting: This linker is ideal for POIs where the ligand binding site is buried deep within the protein, requiring a long "tether" to reach the surface E3 ligase.
Figure 1: Mechanistic assembly of the ternary complex utilizing the 5-O exit vector and long C13 linker to span the distance between CRBN and a deep-pocket POI.
Experimental Protocol: Synthesis & Conjugation
This protocol describes the conjugation of Thalidomide-5-O-C13-NH2 (HCl) to a Target Protein Ligand containing a carboxylic acid (POI-COOH).
Materials
-
Amine Component: Thalidomide-5-O-C13-NH2 HCl.[1][2][3][4][5][6][7][8]
-
Acid Component: POI-Ligand-COOH (1.0 equiv).
-
Coupling Agents: HATU (1.2 equiv) and DIPEA (3.0–5.0 equiv).
-
Solvent: Anhydrous DMF or DMSO (Critical: The C13 chain makes the amine component hydrophobic).
Step-by-Step Conjugation Workflow
-
Activation:
-
Dissolve POI-Ligand-COOH (1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (3 equiv) followed by HATU (1.2 equiv).
-
Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.
-
-
Coupling:
-
Add Thalidomide-5-O-C13-NH2 HCl (1.0–1.1 equiv) directly to the reaction mixture.
-
Note: If the amine salt does not dissolve, add additional DIPEA (up to 2 equiv) or a small amount of DMSO. The solution must remain basic for the amine to react.
-
-
Reaction Monitoring:
-
Monitor via LC-MS. The C13 chain will significantly increase the retention time (Rt) of the product compared to the starting material.
-
Expected Mass:MW(POI) + MW(Linker) - H2O + HCl (removed).
-
-
Work-up & Purification:
-
Quench: Dilute with water/brine. If precipitate forms, filter and wash (ideal for hydrophobic PROTACs).
-
Extraction: If no precipitate, extract with Ethyl Acetate (EtOAc). Wash organic layer with 5% LiCl (to remove DMF) and brine.
-
Purification: Reverse-phase Preparative HPLC.
-
Column: C18.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: High organic start (e.g., 50–100% ACN) due to C13 lipophilicity.
-
-
Figure 2: Synthetic workflow for amide coupling of the linker-ligand conjugate.
Biological Characterization & Validation
Once synthesized, the PROTAC must be validated for both binding and degradation efficacy.[9]
In Vitro Binding (Binary & Ternary)
Before testing in cells, confirm the molecule binds CRBN. The 5-O modification can alter affinity compared to unmodified thalidomide.
-
Fluorescence Polarization (FP) / TR-FRET: Use a specific CRBN tracer.
-
Expectation: IC50 should remain in the low micromolar/high nanomolar range (~1–5 µM for thalidomide derivatives).
-
-
Ternary Complex Formation (AlphaLISA):
-
Mix Recombinant CRBN + Recombinant POI + PROTAC.
-
A "bell-shaped" hook effect curve confirms ternary complex formation.
-
Cellular Degradation (The "Gold Standard")
-
DC50 (Concentration for 50% Degradation): Treat cells for 6–24 hours.
-
Dmax (Maximum Degradation):
-
Rescue Experiment: Co-treat with excess free Thalidomide or Proteasome Inhibitor (MG132).
-
Logic: If degradation is blocked by free Thalidomide, it confirms CRBN dependency. If blocked by MG132, it confirms proteasome dependency.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Solubility | C13 alkyl chain is highly lipophilic. | Dissolve stocks in 100% DMSO. For biological assays, keep final DMSO < 0.5%. Use cyclodextrin if necessary. |
| Poor Degradation | Linker is too flexible or "greasy" (non-specific binding). | If C13 fails, try a rigid linker (piperazine-based) or a shorter alkyl chain (C5) to restrict conformational freedom. |
| Glutarimide Hydrolysis | Thalidomide ring opens at pH > 7. | CRITICAL: Store DMSO stocks at -20°C or -80°C. Avoid freeze-thaw cycles. Perform cellular assays < 24h if possible, or refresh media. |
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]
-
Bemis, T. A., et al. (2021). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. Chemical Communications.[10][11] [Link]
Sources
- 1. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. One moment, please... [caltagmedsystems.co.uk]
- 5. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]
- 6. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
- 7. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
Discovery and Development of Thalidomide-Based PROTACs
A Technical Guide for Drug Discovery Professionals
Executive Summary
The transition from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (degradation) represents a paradigm shift in drug discovery.[1] Proteolysis Targeting Chimeras (PROTACs) exploit the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[2] This guide focuses specifically on Cereblon (CRBN)-recruiting PROTACs , utilizing thalidomide and its analogs (IMiDs) as E3 ligase anchors.[1][] It provides a rigorous framework for the design, synthesis, and validation of these heterobifunctional molecules.
Part 1: The Mechanistic Foundation
1.1 The Cereblon E3 Ligase Complex Thalidomide and its derivatives (lenalidomide, pomalidomide) function as "molecular glues" or PROTAC anchors by binding to Cereblon (CRBN) .[1][][4][5][6][7][8][9] CRBN is a substrate receptor for the CRL4 (Cullin-RING ligase 4) complex.[1][5][10][11]
-
Structural Basis: X-ray crystallography reveals that thalidomide binds to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN via its glutarimide ring.[11] This binding alters the surface topology of CRBN, creating a "neosubstrate" interface.
-
The Ubiquitination Cascade: In a PROTAC context, the thalidomide moiety recruits CRBN, while the warhead recruits the Protein of Interest (POI). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI.
1.2 Mechanism of Action Diagram The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation. Note the recycling of the PROTAC molecule, allowing for sub-stoichiometric activity.
Part 2: Rational Design Principles
2.1 Anchor Selection: The Thalidomide Family While thalidomide was the first-generation anchor, Pomalidomide and Lenalidomide are often preferred in modern PROTAC design due to improved physicochemical properties and reduced off-target degradation of neosubstrates (like IKZF1/3).
| Anchor Molecule | Binding Affinity (IC50 to CRBN) | Key Feature | Common Exit Vector |
| Thalidomide | ~300 nM | High lipophilicity; historical baseline. | C4 or C5 of phthalimide |
| Lenalidomide | ~150 nM | Amino-group allows easy functionalization. | C4-NH2 (Aniline) |
| Pomalidomide | ~100 nM | Highest potency; standard for library generation. | C4-NH2 (Aniline) |
2.2 Exit Vectors and Linkerology The "Exit Vector" is the attachment point on the E3 ligand where the linker connects. For thalidomide analogs, the C4-position (amino group in pomalidomide) is the gold standard because X-ray structures (PDB: 4CI1) show this region is solvent-exposed, minimizing steric clash with CRBN.
-
Linker Composition:
-
PEG (Polyethylene Glycol): Increases solubility but can decrease permeability.
-
Alkyl Chains: Improves permeability but increases lipophilicity (logP).
-
Rigid Linkers (Piperazine/Piperidine): Can lock the ternary complex into a productive conformation, enhancing cooperativity.
-
2.3 The "Hook Effect" (Autoinhibition) A critical design consideration is the Hook Effect. At high PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-CRBN) form independently, saturating the binding sites and preventing the formation of the productive ternary complex. This results in a bell-shaped dose-response curve.
Part 3: Biological Validation Protocols
3.1 Protocol: Cellular Degradation Assay (Western Blot) Objective: Determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation depth).
Reagents:
-
Target cells (e.g., HeLa, MM.1S).
-
PROTAC compound (DMSO stock).
-
Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).
-
Primary Antibodies (POI and Housekeeping control like GAPDH/Vinculin).
Step-by-Step Workflow:
-
Seeding: Plate cells in 6-well plates at 70% confluency. Allow 24h adhesion.
-
Treatment: Treat cells with PROTAC in a dose-response format (e.g., 0.1 nM to 10 µM) for 6–24 hours.
-
Control A: DMSO vehicle only.
-
Control B: Competition control (PROTAC + 100x excess free Thalidomide). Crucial for proving CRBN dependence.
-
Control C: Proteasome inhibitor (Epoxomicin or MG132) pre-treatment. Crucial for proving proteasome dependence.
-
-
Lysis: Wash cells with ice-cold PBS. Add lysis buffer. Collect supernatant after centrifugation (14,000 x g, 15 min).
-
Quantification: Perform BCA assay to normalize protein loading.
-
Immunoblot: Run SDS-PAGE and transfer to PVDF membrane. Incubate with antibodies.
-
Analysis: Quantify band intensity using densitometry (e.g., ImageJ). Plot % degradation vs. log[concentration].
3.2 Protocol: Ternary Complex Formation (TR-FRET) Objective: Measure the cooperativity (alpha-factor) of the PROTAC bridging the POI and CRBN.
-
Labeling: Tag Recombinant CRBN with a donor fluorophore (e.g., Terbium) and the POI with an acceptor fluorophore (e.g., GFP or Alexa488).
-
Incubation: Mix CRBN, POI, and PROTAC in 384-well plates.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer. A high FRET signal indicates stable ternary complex formation.
Part 4: Troubleshooting & Optimization
4.1 Common Failure Modes
-
Issue: High binding affinity to POI and CRBN, but no degradation.
-
Cause: Poor exit vector selection or linker length leading to steric clash, preventing the "ubiquitination zone" alignment.
-
Solution: Screen a "linker library" varying length (PEG2-PEG5) and attachment points.
-
-
Issue: Degradation observed but low cellular potency.
-
Cause: Poor cell permeability (high Molecular Weight/TPSA).
-
Solution: Switch from PEG linkers to alkyl/rigid linkers; fluorinate the linker to improve metabolic stability.
-
4.2 Optimization Logic Diagram
Figure 2: Decision tree for optimizing PROTAC candidates based on assay feedback.
References
-
Ito, T., et al. (2010).[4][8][12][13] "Identification of a primary target of thalidomide teratogenicity." Science. [Link][4]
-
Fischer, E. S., et al. (2014).[][6] "Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. [Link][5][6][10]
-
Winter, G. E., et al. (2015).[11][14] "Phthalimide conjugation as a strategy for in vivo target protein degradation."[11][14][15][16][17] Science. [Link][17]
-
Bondeson, D. P., et al. (2015).[18][19][20] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. [Link][21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spring8.or.jp [spring8.or.jp]
- 8. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Case Study: Single‑Molecule Insights into CRBN/DDB1–MEIS2 Interactions [depixus.com]
- 11. scite.ai [scite.ai]
- 12. [Thalidomide teratogenicity and its direct target identification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. (PDF) Phthalimide Conjugation as a Strategy for in Vivo [research.amanote.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Catalytic in vivo protein knockdown by small-molecule PROTACs. | Profiles RNS [profiles.umassmed.edu]
- 20. Catalytic in vivo protein knockdown by small-molecule PROTACs PMID: 26075522 | MCE [medchemexpress.cn]
- 21. researchgate.net [researchgate.net]
In vitro evaluation of Thalidomide-5-O-C13-NH2 (hydrochloride)
Technical Whitepaper: In Vitro Evaluation of Thalidomide-5-O-C13-NH2 (Hydrochloride)
Executive Summary Thalidomide-5-O-C13-NH2 (hydrochloride) is a specialized E3 ligase ligand-linker conjugate ("Pre-PROTAC") designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike standard thalidomide, this molecule features a functionalized exit vector at the 5-position of the phthalimide ring, connected to a 13-carbon alkyl linker terminating in a primary amine.[1] This guide details the critical in vitro evaluation protocols required to validate its physicochemical properties, Cereblon (CRBN) binding affinity, and cellular suitability prior to final PROTAC assembly.
Physicochemical Characterization & Stability
Before biological evaluation, the hydrophobic nature of the C13 alkyl linker requires rigorous solubility profiling. The hydrochloride salt form improves initial dissolution, but the long alkyl chain presents aggregation risks in aqueous buffers.
Thermodynamic Solubility Assay
Objective: Determine the saturation solubility in assay buffers (PBS, pH 7.4) and organic co-solvents (DMSO).[1][2][3]
-
Protocol:
-
Critical Insight: The 5-O-C13 alkyl chain significantly increases lipophilicity compared to PEG-based linkers.[1][2][3] Expect lower aqueous solubility (<10 µM) compared to Thalidomide-5-O-PEG-NH2 analogs.[1][2]
Glutarimide Ring Stability (Hydrolysis Kinetics)
Objective: Verify the integrity of the glutarimide ring, which is prone to spontaneous hydrolysis at physiological pH, rendering the molecule inactive against CRBN.
-
Protocol:
-
Acceptance Criteria: >80% intact parent compound after 4 hours (sufficient for binding assays).[1][2][3]
Biochemical Evaluation: CRBN Binding Affinity
The gold standard for validating the "warhead" function is a competitive displacement assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2]
TR-FRET Competition Assay
Mechanism: This assay measures the ability of Thalidomide-5-O-C13-NH2 to displace a fluorophore-labeled tracer (e.g., Cy5-Thalidomide) from the CRBN-DDB1 complex.[1][2]
Materials:
Step-by-Step Protocol:
-
Buffer Preparation: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT (Fresh DTT is critical for CRBN stability).[1][2][3]
-
Plate Setup: Use a 384-well white, low-volume plate.
-
Titration: Prepare a 10-point serial dilution of Thalidomide-5-O-C13-NH2 (starting at 10 µM, 1:3 dilution).
-
Reaction Mix:
-
Incubation: 60 minutes at RT in the dark.
-
Readout: Measure TR-FRET signal on a multimode reader (Excitation: 340 nm; Emission: 620 nm [Tb] and 665 nm [Cy5]).
-
Data Analysis: Calculate the TR-FRET ratio (665/620 nm). Fit data to a 4-parameter logistic model to determine IC50.[1][2][3]
Data Interpretation:
| Compound | Expected IC50 (nM) | Interpretation |
|---|---|---|
| Thalidomide (Control) | 200 - 400 | Baseline affinity.[1][2][3] |
| Thalidomide-5-O-C13-NH2 | 150 - 350 | Success: Affinity retained.[1][2][3] The 5-position is solvent-exposed; the C13 linker should not sterically hinder the pocket.[1] |
| Hydrolyzed Analog | > 10,000 | Failure: Glutarimide ring opening abolishes binding.[1][2][3] |
Caption: Schematic of the TR-FRET competition assay. The test compound displaces the tracer, reducing the FRET signal between the Tb-donor and Cy5-acceptor.[1]
Cellular Permeability & Toxicity Profiling
Since the C13 linker is highly lipophilic, it may alter cell permeability compared to standard PEG linkers.[3]
PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion potential.[1][2][3]
-
Method: Use a pre-coated lipid plate (PVDF).[1][2][3] Add compound (10 µM) to the donor well (pH 7.[2][3]4) and buffer to the acceptor well. Incubate 4 hours. Measure concentration in both wells via LC-MS.
-
Target:
cm/s (High permeability expected due to alkyl chain).
CellTiter-Glo Cytotoxicity Assay
Objective: Ensure the linker-ligand itself is not cytotoxic (which would confound degradation data later).
-
Cell Line: HEK293T or MM.1S.
-
Protocol: Treat cells with compound (0.1 – 100 µM) for 48 hours.[1][2][3] Add CellTiter-Glo reagent; measure luminescence.[1][2][3]
Functional Application: Conjugation Logic
The "NH2" handle allows conjugation to carboxylic acid-containing ligands via amide coupling.[1][2][3]
-
Activation: Use HATU/DIPEA in DMF.
-
Stoichiometry: 1.0 eq Ligand-COOH : 1.2 eq HATU : 1.1 eq Thal-5-O-C13-NH2.[1][2][3]
-
Purification: Reverse-phase HPLC (C18 column). Note: The C13 chain will significantly increase retention time.
Caption: Step-by-step evaluation workflow from compound QC to biological validation and final PROTAC synthesis decision.
References
-
Chamberlain, P. P., et al. (2014).[1][2][3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[2][3] Nature Structural & Molecular Biology, 21, 803–809.[2][3] Link
-
Fischer, E. S., et al. (2014).[1][2][3] "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53.[2][3] Link[1]
-
MedChemExpress. "Thalidomide-NH-C5-NH2 (E3 Ligase Ligand-Linker Conjugate) Product Information." Link(Analogous reference for protocol grounding).
-
Sakamoto, K. M., et al. (2001).[1][2][3] "Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation."[1][2][3] Proceedings of the National Academy of Sciences, 98(15), 8554-8559.[1] Link[1]
-
Békés, M., et al. (2022).[1][2][3] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200.[2][3] Link
Sources
- 1. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 2. Thalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]
- 5. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
Methodological & Application
Protocol for synthesizing a PROTAC using Thalidomide-5-O-C13-NH2
Application Note: High-Efficiency PROTAC Synthesis Using Thalidomide-5-O-C13-NH2
Executive Summary
This application note details the protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-5-O-C13-NH2 (typically a hydrochloride salt).[1] This reagent is a "pre-assembled" E3 ligase-linker conjugate, featuring a thalidomide core functionalized at the 5-position via an ether linkage to a 13-atom (or C13 alkyl/PEG) spacer terminating in a primary amine.[1]
By using this building block, researchers bypass the challenging initial steps of functionalizing the thalidomide core, allowing for a convergent synthesis strategy.[1] The protocol focuses on the amide coupling of this amine-functionalized E3 handle to a carboxylic acid-containing Ligand of Interest (POI Ligand).[1]
Strategic Analysis: The "5-O" Advantage
The choice of the 5-position on the phthalimide ring is structural, not random.[1]
-
Signaling Integrity: X-ray crystallography of the DDB1-CRBN-Thalidomide complex reveals that the phthalimide ring is solvent-exposed.[1] Modification at the 4- or 5-position (via fluoro-displacement) generally preserves binding affinity to Cereblon (CRBN).[1]
-
Linker Physics: The "C13" designation implies a medium-to-long linker.[1] This is critical for overcoming steric clashes between the E3 ligase and the Target Protein, facilitating the formation of a productive ternary complex.[1]
Mechanism of Synthesis (Retrosynthetic View)
The workflow utilizes a convergent approach where the complex linker-E3 moiety is coupled to the target ligand in a single step.[1]
Caption: Convergent synthesis workflow. The POI ligand is activated in situ before nucleophilic attack by the Thalidomide-linker amine.[1]
Materials & Reagents
| Component | Grade/Specification | Function |
| Thalidomide-5-O-C13-NH2 | >95% Purity (HCl salt) | E3 Ligase Recruiting Handle |
| POI Ligand-COOH | >95% Purity | Target Protein Binder (Must have -COOH) |
| HATU | Coupling Grade | Coupling Agent (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| DIPEA (Hünig's Base) | Anhydrous | Organic Base to neutralize HCl salt and activate -COOH |
| DMF or DMSO | Anhydrous | Reaction Solvent (Polar aprotic required for solubility) |
| HPLC Solvents | LC-MS Grade | Water (0.1% FA), Acetonitrile (0.1% FA) |
Critical Note on Stoichiometry: Because the Thalidomide-5-O-C13-NH2 building block is often the limiting, high-value reagent, we recommend using a slight excess of the POI ligand (1.2 eq) to drive the E3-linker consumption to completion.[1]
Experimental Protocol
Phase 1: Preparation (The "Dry" Step)[1]
-
Context: Water competes with the amine for the activated ester, leading to hydrolysis and low yields.[1]
-
Action: Ensure all glassware is flame-dried or oven-dried. Use a septum-sealed vial with an inert gas line (Nitrogen or Argon) if possible.[1]
Phase 2: Activation of POI Ligand
-
Dissolve POI Ligand-COOH (1.2 equivalents) in anhydrous DMF.
-
Concentration Target: 0.1 M.[1]
-
-
Add DIPEA (3.0 equivalents).[1]
-
Why 3.0 eq? 1 eq neutralizes the carboxylic acid, 1 eq neutralizes the HCl on the Thalidomide salt (added later), and 1 eq maintains basicity for the reaction.
-
-
Add HATU (1.1 equivalents relative to POI ligand).[1]
-
Stir at Room Temperature (RT) for 15 minutes .
Phase 3: Conjugation
-
In a separate vial, dissolve Thalidomide-5-O-C13-NH2 (HCl salt) (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the Thalidomide solution dropwise to the activated POI ligand mixture.[1]
-
Flush the headspace with Nitrogen/Argon and cap tightly.[1]
-
Stir at RT for 2 to 4 hours .
Phase 4: Monitoring (LC-MS)
-
Do not rely on TLC. PROTACs are high molecular weight (MW) and polar; they streak on silica.[1]
-
Take a 5 µL aliquot, dilute into 200 µL MeOH/Water (50:50).
-
Run LC-MS.[1] Look for the mass:
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Phase 5: Work-up and Purification
-
Quench: Add a few drops of water to quench unreacted HATU.[1]
-
Filtration: Filter the reaction mixture through a 0.45 µm syringe filter to remove any insoluble urea byproducts.
-
Purification (Prep-HPLC):
-
Lyophilization: Freeze-dry the collected fractions to obtain the PROTAC as a powder.
Quality Control & Validation
Every synthesized PROTAC must pass the "Triple Check" before biological application.
| Validation Method | Acceptance Criteria | Purpose |
| LC-MS | Single peak >95%; Mass within ±0.5 Da | Confirm identity and purity. |
| 1H NMR | Presence of Thalidomide aromatic peaks (7.0-8.0 ppm) and Linker protons | Verify structural integrity (ensure glutarimide ring didn't open). |
| Solubility Test | Clear solution in DMSO at 10 mM | Ensure compound is usable in cell assays. |
Structural Integrity Check (Glutarimide Ring)
The glutarimide ring of thalidomide is susceptible to hydrolysis in basic conditions (high pH > 9) or prolonged aqueous exposure.[1]
-
NMR Marker: Look for the imide proton at ~11.1 ppm (broad singlet).[1] If this disappears or splits, the ring may have opened, rendering the PROTAC inactive.[1]
Troubleshooting Guide
Caption: Decision tree for common synthetic failures in PROTAC chemistry.
-
Problem: Reaction is stuck at 50% conversion.
-
Solution: Add a second bolus of HATU (0.5 eq) and DIPEA (0.5 eq).
-
-
Problem: Product precipitates during reaction.
-
Solution: Add DMSO to improve solubility. PROTACs are often less soluble than their individual components.[1]
-
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation."[1] Science, 348(6241), 1376-1381.[1] Link[1]
-
Context: Foundational paper establishing the use of thalidomide analogs for CRBN recruitment.[1]
-
-
Sakamoto, K. M., et al. (2001). "Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation."[1] Proceedings of the National Academy of Sciences, 98(15), 8554-8559.[1] Link[1]
-
Context: The original concept of PROTACs.[1]
-
-
MedChemExpress (MCE). "Thalidomide-5-O-C13-NH2 Product Datasheet." Link
- Context: Source for the specific linker-E3 conjugate specific
-
Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[1] Cell Chemical Biology, 27(8), 998-1015.[1] Link
- Context: Review of linker chemistry and attachment sites (C4 vs C5 on thalidomide).
Sources
Application Note: High-Efficiency Conjugation of Protein Ligands to Thalidomide-5-O-C13-NH2 for PROTAC Development
Introduction & Strategic Overview
Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the removal of "undruggable" proteins. This guide details the conjugation of a target protein ligand (Warhead) to Thalidomide-5-O-C13-NH2 , a specialized E3 ligase recruiting building block.
The Molecule: Thalidomide-5-O-C13-NH2
This building block consists of three critical domains:
-
Cereblon (CRBN) Ligand: Thalidomide, which recruits the CRBN E3 ligase complex.
-
Exit Vector (5-O-): An ether linkage at the 5-position of the phthalimide ring. Structural biology confirms this position is solvent-exposed, minimizing steric clashes with the CRBN binding pocket.
-
Linker (C13-NH2): A 13-atom (or C13 alkyl) spacer terminating in a primary amine. This length is often critical for spanning the gap between the E3 ligase and the Target Protein (POI) to facilitate the formation of a productive Ternary Complex.
Mechanism of Action
The conjugated PROTAC bridges the POI and CRBN, inducing ubiquitination of the POI and subsequent proteasomal degradation.
Figure 1: Mechanism of PROTAC-mediated protein degradation. The Thalidomide moiety recruits CRBN, while the conjugated ligand recruits the POI.
Chemical Strategy: Amide Coupling[2][3]
The terminal primary amine (-NH2) on the Thalidomide linker necessitates that your Protein Ligand be functionalized with an electrophile. The most robust and standard approach is Amide Bond Formation using a Carboxylic Acid (-COOH) on the ligand.
Why Amide Coupling?
-
Stability: Amide bonds are stable in plasma and intracellularly.
-
Efficiency: High yields using modern coupling agents (HATU/DIPEA).
-
Versatility: Most small molecule inhibitors can be modified to include a carboxylic acid handle.
Retro-Synthetic Analysis
-
Precursors:
-
Thalidomide-5-O-C13-NH2 (Nucleophile)[3]
-
Ligand-COOH (Electrophile - Must be prepared beforehand)
-
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Thalidomide-5-O-C13-NH2 | >95% Purity (HCl salt usually) | E3 Ligase Binder |
| Ligand-COOH | >95% Purity, dry | Target Protein Binder |
| HATU | Coupling Grade | Coupling Agent (activator) |
| DIPEA (Hünig's Base) | Anhydrous, 99.5% | Base to neutralize HCl salt & activate -COOH |
| DMF (Dimethylformamide) | Anhydrous, Sure/Seal™ | Solvent (High solubility) |
| DMSO (Optional) | Anhydrous | Co-solvent if Thalidomide linker is insoluble |
| Ethyl Acetate / Hexanes | HPLC Grade | Work-up / Purification |
Experimental Protocol
Phase 1: Preparation of the Reaction Matrix
-
Critical Note: Thalidomide derivatives are prone to hydrolysis (opening of the phthalimide ring) in strong base or aqueous conditions. Maintain anhydrous conditions.
-
Calculate Stoichiometry:
-
Ligand-COOH: 1.0 equivalent
-
Thalidomide-5-O-C13-NH2: 1.0 - 1.1 equivalents
-
HATU: 1.2 equivalents
-
DIPEA: 3.0 - 4.0 equivalents (Ensure excess to neutralize the amine salt)
-
-
Solvent Selection:
-
Use Anhydrous DMF . If the "C13" linker is highly hydrophobic (alkyl chain), the molecule may be waxy. If solubility is poor, add 10% DMSO.
-
Phase 2: Activation & Coupling (The "One-Pot" Method)
Step 1: Activation of the Ligand
-
In a dry 4 mL glass vial with a stir bar, dissolve Ligand-COOH (e.g., 0.05 mmol) in Anhydrous DMF (0.5 mL).
-
Add HATU (1.2 eq, 0.06 mmol).
-
Add DIPEA (2.0 eq, 0.1 mmol) immediately.
-
Stir at Room Temperature (RT) for 5–10 minutes . The solution typically turns slightly yellow, indicating formation of the activated ester.
Step 2: Conjugation
-
In a separate vial, dissolve Thalidomide-5-O-C13-NH2 (1.0 eq, 0.05 mmol) in Anhydrous DMF (0.5 mL).
-
Note: If the amine is supplied as an HCl salt, ensure you have enough DIPEA in the next step to neutralize it.
-
-
Add the Thalidomide-amine solution dropwise to the activated Ligand solution.
-
Add the remaining DIPEA (2.0 eq).
-
Flush the vial with Nitrogen or Argon, cap tightly.
-
Stir at Room Temperature for 2–4 hours .
Step 3: Monitoring (LC-MS)
-
Take a 2 µL aliquot, dilute in 100 µL Acetonitrile/Water (50:50).
-
Run LC-MS.
-
Success Criteria: Disappearance of Ligand-COOH mass; appearance of Product Mass [M+H]+.
-
Note: Thalidomide creates a distinct isotopic pattern. Look for the glutarimide ring fragment if fragmentation occurs.
Phase 3: Work-up & Purification
Option A: Direct Prep-HPLC (Recommended)
-
If the reaction is clean (only excess HATU/byproducts), inject the crude mixture directly onto a C18 Prep-HPLC column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 20 mins.
-
Caution: Avoid high pH mobile phases (e.g., Ammonium Bicarbonate) as they can epimerize or hydrolyze Thalidomide. Keep pH < 7.
Option B: Extraction (For larger scales >100 mg)
-
Dilute reaction with Ethyl Acetate (20 mL).
-
Wash with Water (3 x 10 mL) to remove DMF.
-
Wash with Brine (1 x 10 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
Purify via Flash Chromatography (DCM/MeOH gradient).
Figure 2: Step-by-step synthesis workflow for amide coupling of PROTACs.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity | LC-MS | Observed Mass = Theoretical Mass ± 0.5 Da. |
| Purity | HPLC (UV 254 nm) | > 95% Area Under Curve. |
| Structure | 1H NMR (DMSO-d6) | Confirm presence of Thalidomide aromatic protons (7.0-8.0 ppm) and Glutarimide -NH (11.1 ppm). Confirm Ligand peaks. |
| Solubility | Visual | Clear solution in DMSO at 10 mM. |
Critical NMR Signature: Look for the Thalidomide Glutarimide -NH proton at ~11.1 ppm (broad singlet). If this is missing, the ring may have hydrolyzed during synthesis or purification.
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Coupling
-
Cause: The "C13" linker might be folding back, or the Ligand-COOH is sterically hindered.
-
Solution: Switch coupling agents to COMU or PyBOP . Heat the reaction mildly to 40°C (Do not exceed 60°C to protect Thalidomide).
Issue 2: Hydrolysis of Thalidomide
-
Cause: Water in DMF or high pH during workup.
-
Solution: Use fresh anhydrous DMF.[6] Use Formic Acid or TFA in HPLC mobile phase (pH ~2-3). Avoid basic extractions (e.g., NaHCO3 washes).
Issue 3: Poor Solubility of Product
-
Cause: The "C13" alkyl chain combined with a hydrophobic ligand makes the PROTAC very greasy.
-
Solution: Dissolve in 1:1 DMSO/t-Butanol for biological assays. For purification, use a C4 column or high ACN gradients.
References
-
Chamberlain, P. P., et al. (2014).[7] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy." Nature Structural & Molecular Biology. Link
-
Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications. (Protocol reference for linker conjugation). Link
-
MedChemExpress. "Thalidomide-5-O-C13-NH2 Product Information." MCE Catalog. Link (Search for specific linker analogs for physical data).
-
Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. Link
Sources
- 1. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]
- 2. Thalidomide-O-amide-C5-NH2 | TargetMol [targetmol.com]
- 3. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
- 4. peptide.com [peptide.com]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Validation of CRBN-Recruiting PROTACs Synthesized via Thalidomide-5-O-C13-NH2
[1][2][3]
Executive Summary & Technical Context[3][4][5][6][7]
Thalidomide-5-O-C13-NH2 is a specialized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Unlike standard PEG-based linkers, this reagent features a 13-carbon alkyl chain attached to the 5-position of the thalidomide phthalimide ring via an ether bond.[1][2]
Critical Chemical Implications for Assay Design:
-
Hydrophobicity: The C13 alkyl chain significantly increases lipophilicity compared to PEG linkers. While this often enhances cell permeability, it introduces risks of poor aqueous solubility and non-specific protein binding.[2]
-
Steric Geometry: The 5-position substitution on the phthalimide ring is generally permissive for Cereblon (CRBN) binding, but the rigid/flexible nature of a long alkyl chain can alter the ternary complex cooperativity (
) compared to shorter or more flexible linkers.[1][2]
This application note details the cell-based validation workflow, moving from precursor validation to functional PROTAC assessment.
Pre-Conjugation Validation: CRBN Engagement
Before synthesizing the full PROTAC, it is prudent to verify that the linker-modified ligand (Thalidomide-5-O-C13-NH2) retains high affinity for CRBN and can permeate the cell membrane.[1][2]
Protocol A: Competitive NanoBRET™ Target Engagement Assay
Objective: Quantify the affinity of Thalidomide-5-O-C13-NH2 for CRBN in live cells by competing against a known fluorescent tracer.[1][2]
Mechanism:
-
A cell-permeable fluorescent tracer (CRBN-binding) is added.[1][2]
-
BRET signal is generated between NanoLuc and the tracer.[2]
-
Thalidomide-5-O-C13-NH2 is titrated; if it binds CRBN, it displaces the tracer, reducing the BRET signal.[1][2]
Step-by-Step Protocol:
-
Transfection: Seed HEK293T cells (2 x 10^5 cells/mL) in a 6-well plate. Transfect with NanoLuc-CRBN plasmid using FuGENE HD (3:1 ratio).[1][2] Incubate 24h.
-
Seeding: Trypsinize and re-seed cells into white, non-binding 96-well plates at 2 x 10^4 cells/well in Opti-MEM (no phenol red).
-
Tracer Addition: Add the CRBN-specific fluorescent tracer (e.g., Promega tracer) at a concentration determined by its
(typically 0.5–1.0 µM).[1][2] -
Compound Treatment:
-
Prepare a 10-point dilution series of Thalidomide-5-O-C13-NH2 in DMSO (10 mM stock).
-
Dilute into media to 10x final concentration.
-
Add to cells (Final DMSO < 0.1%).[2]
-
Include controls: Thalidomide (positive control) and DMSO only (negative control).
-
-
Incubation: Incubate for 2 hours at 37°C / 5% CO2.
-
Readout: Add NanoBRET™ Nano-Glo® Substrate.[1][2] Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., BMG PHERAstar).
-
Analysis: Calculate MilliBRET units (mBU). Plot dose-response curves to determine cell-intrinsic
.[1][2]
Functional PROTAC Assays: Degradation Potency
Once the PROTAC is synthesized (Thalidomide-5-O-C13-NH-Ligand), the gold standard for activity is the Western Blot-based determination of
Protocol B: DC50/Dmax Determination via Western Blot
Objective: Determine the potency and efficacy of the PROTAC against the Target of Interest (POI).
Experimental Design:
-
Cell Line: Choose a line expressing endogenous POI (e.g., MV4-11 for BRD4, MM.1S for Ikaros).[1][2]
-
Time Point: 6–24 hours (POI dependent; rapid turnover proteins require shorter times).[2]
Step-by-Step Protocol:
-
Preparation: Seed cells in 6-well plates (5 x 10^5 cells/well) in complete RPMI/DMEM. Allow to adhere/equilibrate for 12h.
-
Treatment:
-
Lysis:
-
Normalization: Quantify protein (BCA Assay). Load equal mass (20 µg) per lane.[2]
-
Immunoblotting:
-
Quantification: Use ImageJ/Fiji.[1][2] Normalize POI band intensity to Loading Control band.
-
Calculation:
Data Presentation Table: Expected Results
| Compound | DC50 (nM) | Dmax (%) | Interpretation |
| PROTAC (C13-linked) | 10–100 | >90% | Highly potent; C13 linker supports ternary complex.[1][2] |
| Thalidomide-5-O-C13-NH2 | N/A | <10% | No degradation (validates bifunctional requirement).[1][2] |
| PROTAC + MG132 | N/A | <10% | Rescue effect (confirms proteasome dependence).[2] |
Mechanistic Validation: The "Rescue" Experiments
To confirm the mechanism is bona fide PROTAC activity (CRBN-dependent ubiquitination) rather than off-target toxicity or transcriptional downregulation.[1][2]
Protocol C: Mechanism of Action Verification
Objective: Prove degradation depends on the Proteasome and CRBN.
Workflow:
-
Arm 1 (Proteasome Blockade): Pre-treat cells with MG132 (10 µM) or Bortezomib (1 µM) for 1 hour.[2] Then add PROTAC at
for 6 hours.[2]-
Result: POI levels should remain stable (degradation rescued).
-
-
Arm 2 (E3 Ligase Competition): Co-treat cells with PROTAC (
) and excess free Thalidomide (100-fold excess, ~50 µM). -
Arm 3 (Neddylation Blockade): Pre-treat with MLN4924 (1 µM), a NAE inhibitor that prevents Cullin-RING ligase activation.[1][2]
Visualization of Workflows
Diagram 1: PROTAC Mechanism & Experimental Logic
This diagram illustrates the ternary complex formation facilitated by the Thalidomide-5-O-C13-NH2 motif and the checkpoints for validation.[1][2]
Caption: Logical flow of PROTAC-mediated degradation. Red inhibition lines represent "Rescue Experiments" essential for validating mechanism.
Diagram 2: Troubleshooting The "C13" Linker
The hydrophobic nature of the C13 chain requires specific troubleshooting steps if assays fail.
Caption: Decision tree for troubleshooting failures specific to hydrophobic alkyl-linker PROTACs.
Critical Considerations for "C13" Linkers
The "Hook Effect"
Because PROTACs are bifunctional, high concentrations can saturate both CRBN and the POI independently, forming binary complexes (PROTAC-CRBN and PROTAC-POI) rather than the productive ternary complex.[1][2]
-
Symptom: Bell-shaped dose-response curve (degradation decreases at high concentrations, e.g., >10 µM).[1][2]
-
Protocol Adjustment: Ensure your dilution series goes low enough (down to 0.1 nM) to capture the peak activity window.
Solubility & Non-Specific Binding
The C13 alkyl chain is highly lipophilic.
-
Risk: The PROTAC may stick to the plastic of the culture plate or aggregate in the media.
-
Mitigation:
References
-
Bondeson, D. P., et al. (2015).[1][2] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][2] Nature Chemical Biology, 11(8), 611–617.[1][2] Link
-
Winter, G. E., et al. (2015).[1][2] Phthalimide conjugation as a strategy for in vivo target protein degradation.[2] Science, 348(6241), 1376–1381.[1][2] Link[1][2]
-
Riching, K. M., et al. (2018).[1][2] Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action. ACS Chemical Biology, 13(9), 2758–2770.[1][2] Link[1][2]
-
MedChemExpress. Thalidomide-5-O-C13-NH2 hydrochloride Product Page. Link
-
Chamberlain, P. P., et al. (2014).[1][2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21, 803–809.[1][2] Link
Application Note: Quantitative Western Blot Analysis of Protein Degradation Mediated by Thalidomide-5-O-C13-NH2 Conjugated PROTACs
Abstract
This application note provides a rigorous, field-validated protocol for evaluating the efficacy of Proteolysis-Targeting Chimeras (PROTACs) synthesized using the Thalidomide-5-O-C13-NH2 building block.[1] This specific E3 ligase ligand-linker conjugate features a Thalidomide moiety (targeting Cereblon) connected via a 5-position ether linkage to a 13-carbon alkyl chain terminating in a primary amine.[1] While the hydrophobic C13 linker offers unique cell-permeability advantages, it presents specific solubility and "hook effect" challenges. This guide details the experimental design, Western blotting execution, and quantitative analysis required to accurately determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation), ensuring robust data for lead optimization.
Introduction: The Chemical Tool & Mechanism
Thalidomide-5-O-C13-NH2 is a heterobifunctional precursor used to transform a ligand for a Protein of Interest (POI) into a PROTAC.[1]
-
Warhead: Thalidomide (binds CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex).[1][2][3]
-
Linker: 13-Carbon alkyl chain (C13).[1] This "long" hydrophobic linker is critical for spanning deep binding pockets or large protein-protein interfaces but requires careful handling to prevent precipitation in aqueous media.[1]
-
Mechanism: The resulting PROTAC induces a de novo ternary complex between the POI and CRBN.[1] This proximity facilitates the transfer of ubiquitin from E2 enzymes to surface lysines on the POI, marking it for recognition and degradation by the 26S proteasome.
Pathway Visualization
The following diagram illustrates the mechanistic cascade validated by this protocol.
Caption: Figure 1. Mechanism of Action for Thalidomide-based PROTACs. The C13 linker facilitates the formation of the Ternary Complex, leading to ubiquitination and proteasomal degradation.
Experimental Design Strategy
To rigorously validate degradation, three distinct experiments are required.
Dose-Response (DC50 & Dmax Determination)
-
Objective: Quantify potency and efficacy.
-
Range: 7-10 concentration points. Typical range: 0.1 nM to 10 µM (log-scale).[1]
-
Critical Control: The Hook Effect .[1] At high concentrations (often >1-10 µM), binary complexes (PROTAC-POI and PROTAC-CRBN) outcompete ternary complexes, reducing degradation. The curve should be U-shaped (or J-shaped).[1]
Time-Course Analysis[1]
-
Objective: Determine degradation kinetics.
-
Timepoints: 0, 2, 4, 8, 16, 24 hours.[1]
-
Insight: Fast degradation (<4h) suggests high catalytic turnover; slow degradation may indicate poor permeability or slow ubiquitination kinetics.[1]
Mechanistic Rescue (Validation)
-
Objective: Confirm the mechanism is CRBN- and Proteasome-dependent.
-
Conditions:
Detailed Protocol
Materials & Reagents
-
PROTAC Stock: Dissolve Thalidomide-5-O-C13-NH2 conjugate in 100% DMSO to 10 mM. Note: The C13 chain is lipophilic; vortex vigorously and inspect for turbidity.[1]
-
Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail and Deubiquitinase (DUB) Inhibitors (e.g., PR-619) if analyzing ubiquitination intermediates.[1]
-
Antibodies: Primary antibody for POI, Primary antibody for Loading Control (GAPDH/Actin/Vinculin), HRP-conjugated secondary antibodies.[1]
Cell Treatment Workflow
-
Seeding: Seed cells (e.g., HEK293, HeLa) in 6-well plates. Aim for 70-80% confluency at the time of harvest, not treatment.
-
Preparation of Media:
-
Incubation: Treat cells for the optimized time (typically 16-24 hours for DC50).
-
Harvest: Wash cells 2x with ice-cold PBS. Scrape in fresh PBS or lyse directly on plate.
Western Blotting Optimization
-
Lysis: Incubate in lysis buffer for 30 min on ice. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Normalization: Perform BCA or Bradford assay.[1] Load exactly equal protein amounts (e.g., 20 µ g/lane ).
-
Transfer: Use PVDF membranes (0.2 µm pore size recommended for lower molecular weight proteins).[1]
-
Detection: Use a high-sensitivity ECL substrate. Digital imaging (e.g., ChemiDoc) is preferred over film for linear dynamic range quantification.[1]
Experimental Workflow Diagram
Caption: Figure 2.[1][4] Step-by-step experimental workflow for PROTAC evaluation.
Data Analysis & Interpretation
Quantification Steps
-
Measure band intensity (Volume) for the POI and Loading Control .[1]
-
Calculate the Relative Density (RD) for each lane:
[1] -
Normalize to Vehicle (DMSO) control:
Calculating DC50 and Dmax
Plot the % Degradation (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (4-parameter logistic fit).
| Parameter | Definition | Interpretation |
| DC50 | Concentration at 50% degradation | Potency metric.[1] Lower is better. Typical range: 10-500 nM.[1] |
| Dmax | Maximum degradation plateau | Efficacy metric. Higher is better. >80% is desirable. |
| Hook Point | Concentration where degradation decreases | Indicates saturation.[1] Important for dosing limits. |
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| No Degradation | Poor permeability (C13 is lipophilic) | Verify solubility; try longer incubation (24-48h); check CRBN expression in cell line.[1] |
| Hook Effect Absent | Low concentration range | Extend dose curve to 50 µM or 100 µM. |
| Inconsistent Replicates | Precipitation of C13 linker | Sonicate stock solutions; ensure rapid mixing when adding to media; use glass vials if plastic absorption is suspected. |
| POI Band Shift | Mono-ubiquitination | The PROTAC may induce ubiquitination without degradation.[1] Check proteasome activity.[1][5][6] |
References
-
Bondeson, D. P., et al. (2015).[1] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617.[1] Link
-
Lai, A. C., & Crews, C. M. (2017).[1] "Induced protein degradation: an emerging drug discovery paradigm."[1] Nature Reviews Drug Discovery, 16(2), 101–114.[1] Link
-
Burslem, G. M., & Crews, C. M. (2020).[1] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell, 181(1), 102-114.[1] Link
-
MedChemExpress. "Thalidomide-NH-C13-NH2 hydrochloride Product Information." MCE Catalog. Link (Representative source for chemical structure verification).
-
Riching, K. M., et al. (2018).[1] "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action." ACS Chemical Biology, 13(9), 2758–2770.[1] Link
Sources
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. escholarship.org [escholarship.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Thalidomide-5-O-C13-NH2 in Plasma
This Application Note is designed to serve as a definitive technical guide for the quantification of Thalidomide-5-O-C13-NH2 in plasma. This molecule is a critical E3 ligase ligand-linker intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
Unlike standard small molecules, this analyte presents a "triad of challenges":
-
Chemical Instability: The thalidomide glutarimide ring is prone to spontaneous hydrolysis at physiological pH.
-
Amphiphilicity: The C13 alkyl chain introduces significant lipophilicity, while the amine and glutarimide moieties remain polar.
-
Adsorption: The long alkyl linker increases the risk of non-specific binding to plasticware.
Introduction & Mechanistic Basis[5]
The quantification of PROTAC intermediates like Thalidomide-5-O-C13-NH2 requires a departure from standard bioanalytical workflows. This molecule consists of a Cereblon (CRBN)-binding thalidomide core modified at the 5-position with a 13-carbon alkyl ether linker terminating in a primary amine.
The "Stability-Solubility" Paradox
The primary failure mode in analyzing this compound is the degradation of the thalidomide core during sample processing. The glutarimide ring undergoes hydrolytic ring-opening (racemization and hydrolysis) at pH > 6.0, with a half-life of < 2 hours at pH 7.4. Conversely, the lipophilic C13 linker requires organic solvents to prevent surface adsorption, which can sometimes precipitate plasma proteins prematurely if not managed.
Strategic Solution: This protocol utilizes a "Crash-and-Acidify" approach. We employ immediate acidification of plasma to pH < 4.0 to "freeze" the hydrolysis, followed by a high-organic protein precipitation to solubilize the lipophilic tail.
Method Development & Optimization Strategy
Chromatographic Logic
-
Column Selection: A standard C18 column is sufficient, but a C18 with polar embedding (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex XB-C18) is superior. The polar embedding prevents "pore dewetting" (phase collapse) if high aqueous content is needed to retain the polar amine, while the C18 chains retain the C13 tail.
-
Mobile Phase:
-
Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, stabilizing the glutarimide ring and protonating the -NH2 for better MS sensitivity).
-
Phase B: Acetonitrile + 0.1% Formic Acid (Methanol can cause higher backpressure and slightly broader peaks for long alkyl chains).
-
Mass Spectrometry (MRM) Design
Since the exact molecular weight depends on the specific isotope or catalog definition of "C13" (13 carbons vs. Carbon-13 label), we assume a generic structure of a 13-carbon alkyl chain .
-
Ionization: ESI Positive Mode ([M+H]+). The terminal amine (-NH2) and the glutarimide nitrogen provide excellent protonation sites.
-
Fragmentation: The most reliable transitions for thalidomide derivatives usually involve the cleavage of the glutarimide ring.
-
Primary Transition: Loss of the glutarimide ring or cleavage at the ether linker.
-
Common Thalidomide Fragment:m/z 84 (glutarimide ring) or m/z 56 .
-
Detailed Experimental Protocol
Reagents & Materials
-
Analyte: Thalidomide-5-O-C13-NH2 (Store at -20°C or -80°C; hygroscopic).
-
Internal Standard (IS): Thalidomide-d4 or Pomalidomide (structural analog).
-
Stabilizer: 1.0 M Citric Acid or 5% Formic Acid in water.
-
Plates: Low-binding polypropylene 96-well plates (Critical to prevent C13 tail adsorption).
Stock Solution Preparation
-
Dissolution: Dissolve the analyte in 100% DMSO . Do not use methanol as the primary solvent for the stock, as long-term stability of thalidomide derivatives is better in DMSO.
-
Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -80°C.
Plasma Sample Processing (The "Crash-and-Acidify" Workflow)
Step 1: Stabilization (At Collection)
-
Harvest blood into K2EDTA tubes.
-
IMMEDIATELY add 5% Formic Acid to the plasma (10 µL acid per 100 µL plasma) to bring pH to ~3.0.
-
Why? This stops glutarimide hydrolysis instantly.
Step 2: Protein Precipitation (PPT)
-
Aliquot 50 µL of acidified plasma into a low-binding plate.
-
Add 200 µL of IS Working Solution (in Acetonitrile + 0.1% Formic Acid).
-
Note: The high organic ratio (4:1) ensures the lipophilic C13 chain is released from plasma proteins (albumin).
-
-
Vortex vigorously for 2 minutes (1500 rpm).
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
Step 3: Dilution (Optional but Recommended)
-
Transfer 100 µL of supernatant to a fresh plate.
-
Add 100 µL of Water + 0.1% Formic Acid .
-
Why? Injecting 100% ACN can cause peak fronting (solvent effect) for early eluting compounds. Diluting to 50% organic improves peak shape.
LC-MS/MS Parameters
Table 1: Chromatographic Conditions
| Parameter | Setting |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Temperature | 45°C (Improves mass transfer for the C13 chain) |
| Flow Rate | 0.5 mL/min |
| Injection Vol | 2 - 5 µL |
| Run Time | 4.5 minutes |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Loading |
| 0.50 | 5% | Desalting |
| 2.50 | 95% | Elution of Analyte |
| 3.20 | 95% | Wash (Remove lipids) |
| 3.30 | 5% | Re-equilibration |
| 4.50 | 5% | End |
Workflow Visualization
The following diagram illustrates the critical "Crash-and-Acidify" logic required to preserve the analyte.
Figure 1: Critical "Crash-and-Acidify" workflow to prevent thalidomide hydrolysis and ensure C13 linker solubility.
Validation & Quality Control (Self-Validating Systems)
To ensure the method is self-validating , you must monitor specific markers during the run:
-
The "Hydrolysis Check":
-
Include a QC sample of the analyte prepared in non-acidified plasma (pH 7.4) and incubate for 2 hours.
-
Compare this to the standard acidified QC.
-
Pass Criteria: The non-acidified sample should show >20% degradation. If it doesn't, your "fresh" stock might already be degraded, or the hydrolysis is faster/slower than expected. This confirms your acidification step is necessary and working.
-
-
The "Adsorption Check":
-
Inject a neat solution (in solvent) vs. an extracted plasma sample.
-
If the recovery is < 80% but the IS recovery is high, the analyte is likely sticking to the precipitation plate. Switch to glass-coated plates or add 0.5% BSA (Bovine Serum Albumin) to the collection plate before precipitation to block binding sites.
-
-
Carryover:
-
Due to the C13 chain, run a double blank (ACN injection) after the ULOQ (Upper Limit of Quantitation). Ensure analyte signal is < 20% of LLOQ.
-
References
-
Eriksson, T., et al. (1992).[5] Determination of thalidomide in plasma and blood by high-performance liquid chromatography: avoiding hydrolytic degradation. Journal of Chromatography B. Link
-
Sciex Application Note. (2021). Sensitive quantification of the proteolysis targeting chimera (PROTAC) TL 13-112 in rat plasma.[6]Link
-
Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide.[7][8][9][10][11] Clinical Pharmacokinetics.[7][10][11] Link
-
Waters Corporation. (2022). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs.Link
-
MedChemExpress. Thalidomide-5-O-C13-NH2 Product Information & Stability.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thalidomide-O-amide-C5-NH2 | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciex.com [sciex.com]
- 7. Thalidomide - Wikipedia [en.wikipedia.org]
- 8. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: In Vivo Profiling & PROTAC Synthesis with Thalidomide-5-O-C13-NH2
[1]
Executive Summary
Thalidomide-5-O-C13-NH2 is a functionalized "linker-ligand" intermediate designed for the synthesis of PROTACs.[1][2] It consists of the immunomodulatory drug Thalidomide (which binds the E3 ubiquitin ligase Cereblon), modified at the 5-position of the phthalimide ring with a 13-carbon alkyl chain terminating in a primary amine.
Key Characteristic: The C13 alkyl linker provides significant lipophilicity compared to standard PEG linkers.[1] While this enhances membrane permeability and potential Blood-Brain Barrier (BBB) penetration, it introduces substantial solubility challenges for in vivo formulation.[1] This guide details the synthesis of final PROTACs using this module, specific formulation strategies to overcome hydrophobicity, and protocols for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.
Chemical Biology & Mechanism
The Role of the C13 Linker
Unlike hydrophilic PEG linkers, the C13 alkyl chain in this molecule serves two distinct functions:
-
Permeability: The long hydrocarbon chain increases the logP of the final PROTAC, facilitating passive diffusion through cell membranes.[1]
-
Structural Rigidity: Alkyl chains adopt different conformations than PEGs, potentially altering the ternary complex (Target-PROTAC-E3) geometry to maximize ubiquitination efficiency (the "Goldilocks" zone).[1]
Mechanism of Action
The Thalidomide moiety recruits the CRBN-DDB1-Cul4A-Rbx1 E3 ligase complex.[1] When conjugated to a target ligand (via the -NH2 group), the resulting PROTAC brings the target protein into proximity with the E3 ligase, triggering polyubiquitination and subsequent proteasomal degradation.[3]
Module A: PROTAC Synthesis Protocol
Objective: Conjugate Thalidomide-5-O-C13-NH2 to a Target Protein Ligand (containing a carboxylic acid).
Reaction Workflow (Amide Coupling)
-
Reagents:
-
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Target Ligand-COOH in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Conjugation: Add 1.0 eq of Thalidomide-5-O-C13-NH2 .
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS for the disappearance of the amine (m/z of Thalidomide-linker).
-
Quenching: Dilute with water/brine.
-
Purification: Extract with Ethyl Acetate (EtOAc).[1] Dry over Na2SO4.[1] Purify via Preparative HPLC (Water/Acetonitrile gradient). Note: Due to the C13 chain, the product will elute late (high organic percentage).
-
Visualization: Synthesis Logic
Caption: Workflow for conjugating the Thalidomide linker-ligand to a target warhead via standard amide coupling.
Module B: In Vivo Formulation Strategy
Critical Challenge: The C13 alkyl chain renders the final PROTAC highly lipophilic (High LogP).[1] Standard saline formulations will precipitate the compound, leading to poor bioavailability and erratic data.
Recommended Vehicle Systems
Select the formulation based on the route of administration.
| Route | Primary Formulation (Standard) | Alternative (For High Lipophilicity) |
| IV (Intravenous) | 5% DMSO + 40% PEG400 + 55% Saline | 5% DMSO + 10% Cremophor EL + 85% Saline |
| IP (Intraperitoneal) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | 10% DMSO + 90% Corn Oil |
| PO (Oral) | 1% Methylcellulose + 0.2% Tween 80 (Suspension) | Labrasol / Transcutol mixtures (Lipid-based) |
Preparation Protocol (Solvent-Surfactant Mix)
-
Weighing: Weigh the precise amount of PROTAC powder.
-
Pre-solubilization: Add the required volume of DMSO (e.g., 5% of total volume).[1] Vortex and sonicate until completely dissolved (clear yellow solution).[1] Do not proceed if particles are visible.
-
Co-solvent Addition: Add PEG300/400 slowly while vortexing. The solution may warm up slightly.[1]
-
Surfactant Addition: Add Tween 80 or Cremophor EL.[1] Vortex.
-
Aqueous Phase: Slowly add warm (37°C ) Saline or Water dropwise while vortexing.
Module C: In Vivo Experimental Protocols
Pharmacokinetics (PK) Study
Objective: Determine the half-life (
-
Animals: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).
-
Dosing:
-
Sampling: Collect blood via tail vein or cardiac puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis:
Pharmacodynamics (PD) & Efficacy (Xenograft)
Objective: Assess tumor growth inhibition (TGI) and target degradation in tissue.[1]
-
Model: Immunocompromised mice (e.g., NOD/SCID) bearing tumor xenografts (e.g., MV4-11 for hematopoietic targets).[1]
-
Treatment Groups:
-
Dosing Schedule: IP or PO, QD (Once Daily) or Q3D, for 21 days.
-
Readouts:
Visualization: In Vivo Workflow
Caption: In vivo efficacy workflow from formulation to terminal biomarker analysis.
Safety & Handling
-
Teratogenicity: Thalidomide derivatives are potent teratogens.[1][] Strictly avoid contact if pregnant or planning pregnancy.[1] Use double nitrile gloves and handle in a fume hood.[1]
-
Toxicity: Monitor animals for sedation (thalidomide effect) or weight loss >15%.[1]
-
Metabolic Stability: The phthalimide ring is susceptible to hydrolysis in plasma.[1] Ensure plasma samples are processed immediately on ice and acidified if necessary to prevent ex vivo degradation.[1]
References
-
Pike, A., et al. (2020).[1] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800.[1]
-
Sun, X., et al. (2019).[1] PROTACs: great opportunities for academia and industry.[1] Signal Transduction and Targeted Therapy, 4, 64. Retrieved from [Link]
Applications of Thalidomide-5-O-C13-NH2 in oncology research
Executive Summary: The "Plug-and-Play" Module for TPD
Thalidomide-5-O-C13-NH2 is a specialized E3 ligase ligand-linker conjugate designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike first-generation PROTAC synthesis, which required multi-step organic chemistry to build linkers from scratch, this molecule provides a pre-validated "Anchor + Linker" module.
It features:
-
Thalidomide Anchor: Binds Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1]
-
5-Position Exit Vector: The linker is attached via an ether bond at the C5 position of the phthalimide ring. Structural biology confirms that C5-substitution projects the linker out of the CRBN binding pocket, minimizing steric clash compared to C4-substitution.
-
C13 Alkyl Linker: A 13-carbon hydrophobic chain. This specific length allows the PROTAC to span significant distances to recruit large target proteins, while the alkyl nature (vs. PEG) enhances cell membrane permeability.
-
Terminal Amine (-NH2): A reactive handle for immediate amide coupling to a target protein ligand (Warhead) containing a carboxylic acid.
Mechanism of Action & Chemical Biology
The efficacy of a PROTAC depends heavily on the "Goldilocks" zone of linker length and composition.[2][3][4] If the linker is too short, the E3 ligase and Target Protein (POI) clash sterically.[3] If too long, the complex is entropically unfavorable.
Why C13?
-
Hydrophobicity: Unlike PEG linkers, the C13 alkyl chain is lipophilic. This increases the LogP of the final PROTAC, often improving passive diffusion across the cell membrane—a critical hurdle in oncology drug development.
-
Flexibility: The alkyl chain provides rotational freedom, allowing the E3 ligase and POI to adopt an optimal orientation for ubiquitin transfer.
Diagram 1: The PROTAC Ternary Complex & Design Logic
Figure 1: Structural logic of Thalidomide-5-O-C13-NH2. The linker connects the E3 anchor to the Warhead, facilitating the ternary complex required for ubiquitination.[4]
Application Note: Chemical Conjugation Protocol
Objective: Synthesize a functional PROTAC by coupling Thalidomide-5-O-C13-NH2 to a carboxylic acid-containing POI ligand.
Reagents Required:
-
Thalidomide-5-O-C13-NH2 (HCl salt preferred for stability).
-
POI Ligand (must have free -COOH).
-
HATU (Coupling agent).
-
DIPEA (Base).[5]
-
DMF (Anhydrous solvent).
Step-by-Step Protocol:
-
Activation: Dissolve the POI Ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes.
-
Expert Insight: Pre-activation of the acid prevents side reactions with the thalidomide glutarimide ring, which is sensitive to basic hydrolysis.
-
-
Coupling: Add Thalidomide-5-O-C13-NH2 (1.0 eq) to the mixture.
-
Note: If using the HCl salt of the linker, add an extra 1.0 eq of DIPEA to neutralize the salt.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS. Look for the mass shift:
. -
Purification:
-
Dilute reaction with DMSO/Methanol.
-
Purify via Reverse-Phase Preparative HPLC .
-
Gradient: Water (0.1% Formic Acid) / Acetonitrile.
-
Caution: The C13 chain makes the product very hydrophobic. You may need a high % of Acetonitrile to elute the product.
-
-
Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.
Troubleshooting Table: Synthesis
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Glutarimide ring | Reduce DIPEA concentration; ensure DMF is strictly anhydrous. |
| Product Precipitation | C13 chain insolubility | Use a DMF/DMSO co-solvent mix; warm slightly to 35°C. |
| Incomplete Coupling | Steric hindrance on Ligand | Switch coupling agent from HATU to COMU or PyBOP. |
Protocol: In Vitro CRBN Binding Validation (FP Assay)
Before testing on cells, you must verify that the long C13 linker does not sterically block the thalidomide moiety from binding Cereblon.
Method: Fluorescence Polarization (FP) Competition Assay.[6]
Materials:
-
Recombinant Human CRBN-DDB1 Complex.
-
Fluorescent Tracer: Cy5-Thalidomide (Known binder).[7]
-
Test Compound: Your synthesized PROTAC.[8]
-
Positive Control: Free Thalidomide or Pomalidomide.
Workflow:
-
Tracer Prep: Dilute Cy5-Thalidomide to 5 nM in Assay Buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).
-
Protein Prep: Dilute CRBN protein to a concentration equal to its Kd for the tracer (typically ~50–100 nM).
-
Plate Setup:
-
Add 10 µL Protein + 10 µL Tracer to 384-well black plates.
-
Add 100 nL of Test Compound (Serial dilution in DMSO, 10 µM down to 0.1 nM).
-
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Read: Measure FP (Ex/Em: 620/688 nm).
-
Analysis: Plot mP (milli-polarization) vs. Log[Concentration]. Calculate IC50.
Success Criteria:
-
The PROTAC should displace the tracer with an IC50 within 5–10x of the parent Thalidomide.
-
Failure Mode: If IC50 > 10 µM, the C13 linker is likely collapsing back onto the thalidomide headgroup or clashing with the protein surface.
Protocol: Cellular Degradation Assay (Western Blot)
The definitive proof of efficacy in oncology models.
Cell Line Selection:
-
Choose a cell line expressing both CRBN and the Target Protein (e.g., MOLM-13 for BRD4, MM.1S for Ikaros).
Workflow:
-
Seeding: Seed cells at
cells/mL in 6-well plates. Allow 24h recovery. -
Treatment: Treat cells with the synthesized PROTAC at varying concentrations (e.g., 1, 10, 100, 1000 nM) for 16–24 hours.
-
Control: DMSO only (Vehicle).
-
Rescue Control: Pre-treat with 10 µM free Thalidomide 1 hour prior to PROTAC. (This proves the mechanism is CRBN-dependent).
-
-
Lysis: Wash cells with PBS. Lyse in RIPA buffer + Protease Inhibitors.
-
Western Blot:
-
Load 20 µg protein/lane.
-
Probe for Target Protein (e.g., BRD4).[9]
-
Probe for Vinculin/GAPDH (Loading Control).
-
Probe for CRBN (Ensure the drug isn't degrading the ligase itself).
-
-
Quantification: Densitometry (ImageJ). Calculate
(Concentration required for 50% degradation).
Diagram 2: Experimental Workflow & Decision Tree
Figure 2: Operational workflow from synthesis to validation. The "Hook Effect" is a common phenomenon with PROTACs where high concentrations form binary complexes (PROTAC-POI and PROTAC-E3) rather than the required ternary complex.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. Link
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364. Link
-
Maple, H. J., et al. (2019). Development of a general approach for the synthesis of PROTACs. MedChemComm, 10(10), 1755-1764. Link
-
MedChemExpress. (2024). Thalidomide-5-O-C13-NH2 Product Datasheet. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thalidomide-5-O-C13-NH2 PROTAC Linkers
Ticket ID: #PROTAC-SOL-C13 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, PROTAC Development
Diagnostic Hub: Why is this molecule failing?
Welcome to the technical support interface. You are likely experiencing precipitation upon dilution into aqueous media or inconsistent assay data (high variability in
The molecule Thalidomide-5-O-C13-NH2 presents a "Double-Edged" solubility crisis:
-
Hyper-Lipophilicity (The C13 Factor): The 13-carbon alkyl chain is an extremely hydrophobic motif. While standard linkers (PEG) are hydrophilic, a C13 chain drives the LogP (partition coefficient) drastically high (
), forcing the molecule to aggregate immediately in water to minimize entropic penalty. -
Hydrolytic Instability (The Thalidomide Factor): Thalidomide is chemically unstable at physiological pH (7.4). It undergoes spontaneous hydrolysis of the glutarimide ring. Crucial Note: Researchers often mistake this degradation for "insolubility" because the parent peak disappears on HPLC.
Quick Diagnostic Checklist
-
Symptom: Visible white precipitate upon adding DMSO stock to PBS. -> Issue: Solubility (Lipophilicity).
-
Symptom: Solution is clear, but compound activity decreases over 4 hours. -> Issue: Chemical Stability (Hydrolysis).
-
Symptom: DMSO stock freezes at room temperature or shows crystals. -> Issue: Stock Concentration/Moisture.
Tier 1 Support: Stock Solution Management
Objective: Ensure the compound is stable and soluble before it ever touches water.
Protocol A: Preparation of "Hydrolysis-Resistant" Stocks
Standard DMSO stocks can absorb atmospheric moisture, catalyzing thalidomide hydrolysis even at
Reagents:
-
Anhydrous DMSO (99.9%, stored over molecular sieves).
-
1N HCl (in dioxane or anhydrous ether).
Steps:
-
Calculate: Determine the volume for a 10 mM or 50 mM stock.
-
Acidification (Critical): Do not dissolve in pure DMSO. Pre-acidify the DMSO by adding 1% (v/v) of 1N HCl (anhydrous).
-
Reasoning: Thalidomide hydrolysis is base-catalyzed and pH-dependent. An acidic environment stabilizes the glutarimide ring.
-
-
Dissolution: Add the solid Thalidomide-5-O-C13-NH2 to the acidified DMSO.
-
Sonication: Sonicate in a water bath at
for 5–10 minutes. The C13 chain requires thermal energy to break crystal lattice interactions. -
Storage: Aliquot immediately into single-use amber vials. Store at
. Never freeze-thaw more than once.
Tier 2 Support: Assay Buffer & Dilution Strategy
Objective: Prevent the "Crash" when moving from DMSO to Aqueous Buffer. The Problem: Direct dilution (e.g., 1 µL DMSO stock into 999 µL PBS) creates a massive polarity shock, causing the C13 chain to nucleate and precipitate instantly.
Protocol B: The "Intermediate Step-Down" Dilution
This method creates a solubility bridge using a co-solvent system.
Materials:
-
Co-solvent Mix: 50% DMSO / 50% PEG-400 (Polyethylene Glycol 400).
-
Assay Buffer: PBS + 0.05% Tween-80 (or Pluronic F-127).
Workflow:
-
Start: 10 mM Stock (in acidified DMSO).
-
Intermediate Dilution: Dilute the stock 1:10 into the Co-solvent Mix .
-
Result: 1 mM solution in ~75% organic solvent. This maintains solubility while introducing the first hydrophilic elements.
-
-
Final Dilution: Dilute the Intermediate Mix 1:100 into the Assay Buffer (with surfactant).
Tier 3 Support: Advanced Formulation (The "Nuclear" Option)
If Protocol B fails, the C13 chain is too lipophilic for standard surfactants. You must use Cyclodextrin Complexation .
Protocol C: Captisol® (SBE- -CD) Encapsulation
Sulfobutyl ether beta-cyclodextrin (Captisol) is the gold standard for thalidomide derivatives. It forms a "host-guest" complex, hiding the hydrophobic C13/Thalidomide core inside a donut-shaped molecule while presenting a hydrophilic exterior to the water.
Recipe:
-
Prepare Vehicle: Dissolve Captisol at 20% (w/v) in PBS (pH 6.5 - slightly acidic to prevent hydrolysis).
-
Complexation: Add your DMSO stock (from Protocol A) to the Captisol vehicle.
-
Ratio: Ensure the molar ratio of Captisol:PROTAC is at least 10:1.
-
-
Equilibration: Shake at room temperature for 30 minutes. The solution should remain clear.
-
Usage: Use this complex directly in your cell assays. Captisol is non-toxic to cells at typical concentrations.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for troubleshooting solubility issues with this specific linker.
Figure 1: Decision matrix for diagnosing and resolving Thalidomide-linker solubility issues. Blue nodes represent diagnostics; Green/Red nodes represent corrective protocols.
Frequently Asked Questions (FAQ)
Q1: Why use a C13 linker if it ruins solubility? A: Long alkyl chains (C10+) are often used to penetrate deep binding pockets or to cross the blood-brain barrier (BBB) via passive diffusion. However, for in vitro work, they are a nightmare. If you do not specifically need C13 for biological reasons, consider switching to a PEG3-Alkyl-PEG3 hybrid linker to balance hydrophobicity.
Q2: Can I warm the assay buffer to dissolve the precipitate? A: NO. Warming thalidomide derivatives in aqueous buffer (pH > 7) accelerates hydrolytic degradation exponentially. Always dissolve by "chemical" means (solvents/excipients), not thermal means, once in water.
Q3: My LC-MS shows a peak at M+18. What is this? A: That is the hydrolysis product. The thalidomide glutarimide ring has opened, adding a water molecule (+18 Da). This confirms your compound is degrading, not just precipitating. Switch to pH 6.5 buffers or analyze immediately.
Comparative Data: Solubilizing Agents
| System | Solubility Enhancement | Stability Protection | Cellular Toxicity | Recommendation |
| PBS Only | 1x (Baseline) | Poor | None | Do Not Use |
| PBS + 0.1% DMSO | ~1.5x | Poor | None | Ineffective for C13 |
| PBS + 0.1% Tween-80 | ~50x | Moderate | Low | Good for Enzyme Assays |
| 20% Captisol (SBE- | >1000x | High | Very Low | Best for Cell Assays |
| Lipid Nanoparticles (LNP) | >5000x | High | Moderate | Best for In Vivo |
References
-
Thalidomide Hydrolysis Kinetics: Eriksson, T., et al. (2001).[2] Clinical pharmacology of thalidomide. European Journal of Clinical Pharmacology. Link
-
Cyclodextrins in PROTAC Formulation: Uses of Captisol® (Sulfobutyl ether beta-cyclodextrin) to enhance solubility of lipophilic drugs.[3] Ligand Pharmaceuticals Technical Overview. Link
-
PROTAC Physicochemical Properties: Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link
-
Solubility of N-alkyl Thalidomide Analogs: Goosen, C., et al. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. Pharmaceutical Research. Link
Sources
Overcoming the hook effect with Thalidomide-5-O-C13-NH2 based PROTACs
Technical Support Center: Thalidomide-5-O-C13-NH2 Based PROTACs
Current Status: Operational Subject: Overcoming the Hook Effect & Optimization Strategies Reagent Focus: Thalidomide-5-O-C13-NH2 (Long-chain Alkyl CRBN Ligand-Linker)[1]
Welcome to the Technical Support Center
I am Dr. Aris, Senior Application Scientist. You are likely here because you are utilizing Thalidomide-5-O-C13-NH2 to synthesize a PROTAC and are observing a bell-shaped dose-response curve—the "Hook Effect."
This specific reagent features a Thalidomide moiety (binding Cereblon/CRBN) connected to a 13-carbon alkyl chain ending in a primary amine.[1] The C13 chain is a "long-reach" hydrophobic linker.[1] While it allows you to span deep binding pockets, its length and lipophilicity introduce specific thermodynamic and solubility challenges that can exacerbate or mimic the hook effect.
Below is your troubleshooting framework.
Module 1: Diagnosing the Hook Effect
Q: My degradation curve goes up, peaks, and then drops at high concentrations. Is this the hook effect?
A: Likely, but not definitely.[1] In PROTACs, the "Hook Effect" (autoinhibition) is a thermodynamic inevitability where high concentrations of PROTAC saturate both the E3 ligase and the Target Protein (POI) individually, preventing the formation of the productive Ternary Complex.
However, with Thalidomide-5-O-C13-NH2 , you must rule out Solubility Artifacts first.[1]
-
The C13 Factor: A 13-carbon alkyl chain is highly hydrophobic.[1] At high concentrations (>10 µM), your PROTAC may be precipitating out of the assay media rather than inhibiting the complex.
-
The Toxicity Factor: High doses of thalidomide-based degraders can sometimes induce off-target cytotoxicity, which mimics degradation (loss of signal) or masks the hook.[1]
Visualizing the Mechanism
The diagram below illustrates the competition between productive Ternary Complexes (degradation) and non-productive Binary Complexes (Hook Effect).
Figure 1: The Hook Effect Mechanism. At high PROTAC concentrations, binary complexes dominate, preventing the formation of the catalytic ternary species.[2][3]
Module 2: Troubleshooting & Optimization
Q: How do I confirm if it's a "True Hook" or a solubility issue?
A: Perform the "Spin-Down" Validation .
-
Prepare your highest concentration samples in media.
-
Centrifuge at high speed (15,000 x g) for 10 minutes.
-
Analyze the supernatant by HPLC/LC-MS.[1]
-
Result: If the detected concentration is significantly lower than the theoretical concentration, your "hook" is actually precipitation driven by the C13 linker.
Q: It is a true hook effect. How do I overcome it using this specific linker?
A: You cannot "delete" the hook effect (it is a physical law), but you can widen the window of efficacy (the "Goldilocks zone") by improving Cooperativity (
The C13 linker is flexible and hydrophobic. It can induce positive cooperativity if it facilitates protein-protein interactions (PPIs) between the POI and CRBN.
Optimization Protocol:
| Parameter | Action | Scientific Rationale |
| Cooperativity ( | Measure it. (See Module 3) | If |
| Linker Dynamics | Rigidify. | The C13 chain is "floppy." If the hook is severe, the entropy cost of binding is too high. Consider switching to a rigid analog (e.g., piperazine-based) if C13 fails.[1] |
| Concentration | Dose Titration. | Do not assume "more is better." Determine the |
Module 3: Measuring Ternary Complex Stability
Q: How do I measure the cooperativity (
A: You need a biophysical assay like TR-FRET or AlphaLISA .[1] A simple Western Blot cannot distinguish between "no binding" and "hook effect."
The TR-FRET Ternary Complex Assay Protocol:
-
Labeling: Label CRBN with a donor fluorophore (e.g., Terbium) and your POI with an acceptor (e.g., GFP or Alexa647).
-
Titration: Titrate your Thalidomide-5-O-C13-NH2 PROTAC across a log-scale (0.1 nM to 100 µM).
-
Readout: Measure FRET efficiency.
-
Analysis: The curve should be bell-shaped.
-
Width of the Bell: A wider bell indicates positive cooperativity (the linker is stabilizing the complex).
-
Height of the Bell: Indicates the population of ternary complex.
-
Visual Workflow for Assay Optimization:
Figure 2: Troubleshooting workflow to distinguish solubility artifacts from thermodynamic hook effects.
Module 4: Synthesis & Handling of Thalidomide-5-O-C13-NH2
Q: I am having trouble conjugating the -NH2 handle to my ligand. Could this affect the biological activity?
A: Absolutely. Incomplete conjugation leads to residual "free" E3 ligand.
-
The Risk: Free Thalidomide-5-O-C13-NH2 is a potent competitor.[1] It will bind CRBN without recruiting the POI, effectively acting as an antagonist to your PROTAC.
-
The Fix: You must ensure >95% purity.
-
Purification: Use Reverse-Phase HPLC.[1] The C13 chain makes the molecule very non-polar; use a C18 column with a high gradient of Acetonitrile.
-
Monitoring: Monitor at 254 nm (Phthalimide absorbance).
-
Synthesis Tip: When coupling the -NH2 group to a carboxylic acid on your POI ligand:
-
Avoid: EDC/NHS (often too slow for long alkyl amines which may aggregate).
-
Prefer: HATU or PyBOP in DMF with DIPEA. The hydrophobic C13 chain prefers DMF/DMSO over aqueous buffers.
References
-
Douglass, E. F., et al. (2013).[1] "A comprehensive mathematical model for three-body binding equilibria." Journal of the American Chemical Society. Link[1]
- Foundational paper describing the thermodynamics of the hook effect.
-
Gadd, M. S., et al. (2017).[1] "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link
- Describes how linker length and composition (like alkyl chains)
-
Bondeson, D. P., et al. (2015).[1] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link
- Demonstrates the hook effect in cellular assays and the importance of .
-
Cyrus, K., et al. (2011).[1] "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link
- Specific discussion on alkyl linker lengths.
Sources
Troubleshooting low degradation efficiency with Thalidomide-5-O-C13-NH2
Technical Support Center: Troubleshooting PROTAC Efficiency Topic: Optimization & Troubleshooting of Thalidomide-5-O-C13-NH2 Derived Degraders
Executive Summary
Thalidomide-5-O-C13-NH2 is a functionalized E3 ligase ligand-linker conjugate designed for synthesizing PROTACs (Proteolysis Targeting Chimeras).[1] It features a Thalidomide moiety (targeting Cereblon/CRBN) connected via a 5-position ether linkage to a 13-unit spacer terminating in a primary amine.[1]
Low degradation efficiency with this specific building block typically stems from three distinct failure modes:
-
Synthetic Degradation: Hydrolysis of the glutarimide ring during conjugation.[1]
-
Biophysical Mismatch: The "C13" linker length creates an entropic penalty or steric clash for the specific Target-E3 pair.[1]
-
The "Hook Effect": Supra-optimal concentrations preventing ternary complex formation.[1][2][3][4]
Part 1: Chemical Integrity & Synthesis (The Foundation)
Q: My final PROTAC yield is low, and the product looks inactive. Could the Thalidomide moiety be damaged?
A: Yes. This is the most common "silent killer" in PROTAC synthesis.[1] Thalidomide is chemically unstable in basic conditions.[1][5]
The Mechanism: The glutarimide ring of Thalidomide is susceptible to spontaneous hydrolysis at physiological pH (7.4) and accelerates rapidly in basic environments (pH > 8.0).[1] During the amide coupling reaction (where you react the -NH2 of the linker with your target ligand's carboxylic acid), the use of strong bases or prolonged reaction times can open the ring, rendering the molecule incapable of binding CRBN.
Troubleshooting Protocol:
-
Check the pH: During conjugation (e.g., HATU/EDC coupling), ensure your base (DIPEA/TEA) equivalents are strictly controlled. Do not exceed pH 8.0.[1]
-
LC-MS Diagnostic: Look for a mass shift of +18 Da (water addition) in your final product.[1]
-
Target Mass: [Expected Mass]
-
Hydrolyzed Mass: [Expected Mass + 18]
-
Result: If the +18 peak is dominant, your E3 ligand is dead.[1]
-
-
Racemization: Thalidomide racemizes rapidly.[1][5][6] While the S-enantiomer has higher affinity for CRBN, the rapid interconversion in biological media usually makes chiral separation unnecessary unless you are strictly studying kinetics.
Part 2: Biophysical Optimization (The Interaction)
Q: The molecule is intact, but degradation is minimal.[1] Is the "C13" linker the problem?
A: Likely.[1] In PROTAC design, "Goldilocks" rules apply. The "C13" (13-atom/carbon) linker is a fixed rigid/flexible distance.[1] If it does not match the spatial requirements of the Target-CRBN interface, degradation will fail.
The "Linkerology" Logic:
-
Too Short: Steric clash prevents the Target and E3 ligase from touching.[1] No ubiquitination occurs.[1]
-
Too Long (The C13 Risk): A 13-unit chain is relatively long.[1] This introduces a high entropic penalty .[1] The two proteins have to "find" each other while the linker is flopping around. Unless the linker induces a specific collaborative protein-protein interaction (PPI), the complex falls apart before ubiquitin transfer can happen.
Diagnostic Workflow (Competition Assay): To confirm if the PROTAC binds at all, perform a competition Fluorescence Polarization (FP) or TR-FRET assay.[1]
-
Control: Incubate CRBN with a fluorescent tracer.
-
Test: Add your PROTAC.
-
Result:
Part 3: Cellular Assay Optimization (The Readout)
Q: I see degradation at 1 µM, but it disappears at 10 µM. What is happening?
A: You are observing the "Hook Effect" .[1][2][3][4] This is a classic pharmacological property of bifunctional molecules.
The Mechanism: PROTACs require the formation of a Ternary Complex (Target : PROTAC : E3).[1][2][3][7]
-
Low Concentration: PROTAC recruits E3 to Target. -> Degradation. [1][8]
-
High Concentration: Excess PROTAC molecules saturate the E3 ligases and the Target proteins separately (forming binary complexes).[2] The Target and E3 can no longer meet because they are both capped by different PROTAC molecules.[1] -> No Degradation.
Visualizing the Hook Effect
Caption: The Hook Effect mechanism. At optimal concentrations (green), the PROTAC bridges the proteins. At high concentrations (red/yellow), excess PROTAC saturates individual binding sites, preventing protein proximity.
Part 4: Troubleshooting Matrix & Data Guide
Q: How do I systematically fix my experiment?
Use this decision matrix based on your Western Blot (WB) or HiBiT results.
| Observation | Potential Cause | Verification Step | Corrective Action |
| No degradation at any dose | 1. Linker length mismatch (C13 is typically long).2. Poor cell permeability.3.[1][5] Hydrolyzed Thalidomide. | 1. Run NanoBRET for permeability.2.[1] Check LC-MS for +18 Da peak. | 1. Synthesize analogs with shorter linkers (C5-C9).2. Optimize synthesis pH. |
| Degradation at low dose, loss at high dose | Hook Effect (Classic).[1] | Plot degradation vs. log[Concentration]. Look for U-shape.[1] | This is a good sign! Determine |
| Weak degradation (Partial) | 1. Low E3 Ligase expression.2. Weak Ternary Complex cooperativity.[1] | Check CRBN levels in your specific cell line (e.g., HEK293 vs. HeLa).[1] | Switch cell lines or try a different E3 ligand (e.g., VHL) if CRBN is low.[1] |
| Cytotoxicity matches Degradation | Off-target effects or "Neo-substrate" degradation.[1] | Run a cell viability assay (CellTiter-Glo).[1] | If toxic, the degradation might be non-specific death, not PROTAC activity. |
Experimental Workflow: The "Rescue" Protocol
Caption: Step-by-step troubleshooting workflow for isolating the cause of PROTAC failure.
References
-
Chamberlain, P. P., et al. (2019).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[1] Nature Structural & Molecular Biology.[1] Link
-
Bondeson, D. P., et al. (2015).[1] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.[1][9] (Key paper on Hook Effect and Linkerology). Link
-
Muller, S., et al. (2021).[1] "Targeted protein degradation: from chemical biology to drug discovery."[1] Cell Chemical Biology. (Comprehensive review on linker optimization). Link
-
PubChem. "Thalidomide Compound Summary."[1] (For hydrolysis and stability data). Link
Sources
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-emetic effects of thalidomide: Evidence, mechanism of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
Technical Support Center: Optimizing Thalidomide-5-O-C13-NH2 Degraders
Status: Operational Operator: Senior Application Scientist (PROTAC Discovery Unit) Topic: Troubleshooting Off-Target Effects & Toxicity in CRBN-Recruiting Degraders Molecule Focus: Thalidomide-5-O-C13-NH2 (Catalog Ref: Generic E3 Ligase Ligand-Linker Conjugate)
Executive Summary & System Overview
You are utilizing Thalidomide-5-O-C13-NH2 , a pre-functionalized E3 ligase ligand-linker conjugate. This molecule consists of a Cereblon (CRBN)-binding thalidomide moiety, a 5-position ether attachment, and a long 13-carbon alkyl chain terminating in a primary amine.
The Core Problem: While the 5-position exit vector is structurally validated to minimize steric clash with CRBN, the C13 alkyl linker introduces significant lipophilicity (high cLogP). This creates two distinct classes of "off-target" effects that you must distinguish:
-
CRBN-Dependent Neosubstrates: The thalidomide warhead inherently recruits native neosubstrates (e.g., IKZF1, GSPT1).
-
CRBN-Independent Non-Specific Binding: The hydrophobic C13 chain promotes aggregation and non-specific adhesion to cellular membranes or hydrophobic protein patches, often mimicking toxicity.
Diagnostic Framework: Isolate the Variable
Before modifying your chemistry, you must determine the mechanism of the off-target effect. Use this logic flow to diagnose your issue.
Logic Flow Diagram: Troubleshooting Toxicity
Caption: Decision tree to distinguish between biological off-targets (neosubstrates) and chemical off-targets (solubility/adhesion).
Technical FAQ & Troubleshooting Modules
Module A: The "Grease" Factor (Linker Chemistry)
Issue: My PROTAC precipitates in media or shows toxicity even in CRBN-knockout cells. Diagnosis: The C13 alkyl chain is the likely culprit. A 13-carbon saturated chain is extremely hydrophobic.
| Parameter | C13 Alkyl Linker (Current) | PEG-Based Linker (Alternative) |
| Lipophilicity | High (Increases LogP significantly) | Low (Hydrophilic) |
| Solubility | Poor in aqueous media; risk of aggregation | High |
| Permeability | High (passive diffusion), but risk of membrane entrapment | Moderate |
| Risk | Non-specific binding, "assay interference" | Lower non-specific binding |
Corrective Actions:
-
Solubility Check: If your degradation data is noisy, perform a dynamic light scattering (DLS) assay in your assay buffer. If particles >100nm are detected, your degrader is forming colloidal aggregates (common with long alkyl chains).
-
Linker Swap: If the C13 chain is not essential for the ternary complex crystal structure, switch to a PEG-based linker (e.g., PEG3-PEG5) to maintain length while dropping LogP.
Module B: The "IMiD" Factor (Neosubstrates)
Issue: I am degrading my target, but I also see loss of IKZF1, IKZF3, or GSPT1. Scientific Context: Thalidomide is a "molecular glue" before it is a PROTAC handle. It inherently degrades zinc-finger transcription factors.
-
IKZF1/3: Degraded by almost all imide-based degraders.
-
GSPT1: Often degraded when the linker creates a specific surface interface (molecular glue effect) or via the "hook effect" at high concentrations.
Corrective Actions:
-
Dose De-escalation: Neosubstrate degradation often occurs at higher concentrations than POI degradation due to cooperativity differences. Titrate down to the minimal effective dose (DC50).
-
Chemical Modification:
-
Switch to VHL: If IKZF1/3 degradation is unacceptable (e.g., in immune cell assays), you must switch the E3 ligand to a VHL ligand (VH032), which does not degrade these neosubstrates.
-
Modify Thalidomide: Replacing the phthalimide ring with a 4-fluoro-thalidomide moiety can sometimes alter the neosubstrate profile, though this is empirical.
-
Experimental Protocols
Protocol 1: The "Gold Standard" Rescue Experiment
Purpose: To rigorously validate that any observed effect (degradation or toxicity) is driven by CRBN binding.
Reagents:
-
Your PROTAC (Thalidomide-5-O-C13-NH2 derivative).
-
Competitor: Free Thalidomide or Pomalidomide (dissolved in DMSO).
-
Control: DMSO vehicle.
Workflow:
-
Seed Cells: Plate cells at 70% confluency.
-
Pre-treatment: Treat one set of wells with 50 µM Free Thalidomide for 1 hour. (This saturates the CRBN binding pockets).
-
Treatment: Add your PROTAC at its DC90 concentration (e.g., 100 nM) to both the pre-treated and control wells.
-
Incubation: Incubate for your standard timepoint (e.g., 6–24 hours).
-
Readout: Western Blot for POI and Off-Targets (IKZF1).
-
Result A: POI degradation is blocked by Thalidomide → On-Target Mechanism.
-
Result B: Toxicity/Effect persists despite Thalidomide → Off-Target (Chemical Toxicity).
-
Protocol 2: TMT-Based Global Proteomics (Degradome Profiling)
Purpose: Unbiased identification of all proteins degraded by your molecule.
Step-by-Step:
-
Treatment: Treat cells (triplicate) with DMSO, PROTAC (100 nM), and PROTAC + Thalidomide (Rescue).
-
Lysis & Digestion: Lyse cells in 8M Urea. Reduce (DTT), alkylate (IAA), and digest with Trypsin/LysC.
-
TMT Labeling: Label peptides with Tandem Mass Tags (TMTpro 16-plex).
-
126-128: DMSO
-
129-131: PROTAC
-
132-134: Rescue Condition
-
-
Fractionation: High-pH reversed-phase fractionation (critical to reduce complexity).
-
LC-MS/MS: Run on Orbitrap (e.g., Exploris 480).
-
Analysis: Look for proteins that are downregulated in the PROTAC group but restored to baseline in the Rescue group.
-
Common Contaminants: If you see downregulation of ribosomal proteins or mitochondrial proteins without rescue, this indicates non-specific toxicity from the C13 linker.
-
Mechanism of Action Diagram
Understanding the competition between the PROTAC and the Neosubstrate is vital.
Caption: Competition dynamics between the engineered PROTAC ternary complex and endogenous neosubstrates.
References
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381.
-
Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife, 7, e38430.
-
Chamberlain, P. P., et al. (2019). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.
-
Ishida, T., et al. (2019). Linker stereochemistry and length influence the efficacy of degraders.[1] RSC Medicinal Chemistry.
Sources
Technical Support Center: Strategies to Enhance Cell Permeability of Thalidomide-Based PROTACs
Introduction
Welcome to the technical support guide for researchers utilizing Thalidomide-5-O-C13-NH2 and similar long-chain linkers for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality, but their unique, high molecular weight structure presents significant challenges, most notably in achieving sufficient cell permeability for therapeutic efficacy.[1][2] This guide provides a structured, in-depth approach to troubleshooting and enhancing the cellular uptake of your thalidomide-based PROTACs.
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5] However, for this intracellular event to occur, the molecule must first efficiently cross the cell membrane. This guide is designed to help you diagnose permeability issues, select appropriate assays, and implement rational design strategies to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with Thalidomide-5-O-C13-NH2 derived PROTACs.
Q1: My PROTAC shows potent activity in biochemical assays (e.g., binding assays) but is inactive or very weak in cell-based degradation assays. What is the likely cause?
A1: This is a classic and very common scenario in PROTAC development that strongly indicates poor cell permeability.[6] Biochemical assays measure the intrinsic binding affinity of your PROTAC to its target protein and the E3 ligase (Cereblon, in this case), but they do so in a cell-free environment. For a PROTAC to be active in a cellular context, it must first accumulate to a sufficient intracellular concentration, which requires crossing the lipid bilayer of the cell membrane.[2][7] The large size, high molecular weight (MW), and often high polar surface area (PSA) of PROTACs make them significant outliers from traditional small-molecule drugs (which often follow Lipinski's "Rule of Five") and thus prone to low passive diffusion.[1][8][9]
Q2: What specific physicochemical properties of my PROTAC, derived from a C13 linker, are likely limiting its permeability?
A2: Several properties, often acting in concert, are the primary culprits:
-
High Molecular Weight (MW): PROTACs inherently have a high MW (typically >800 Da), which is well beyond the ~500 Da guideline for orally active small molecules and negatively impacts passive diffusion.[9][10]
-
Topological Polar Surface Area (TPSA): A high number of polar atoms (oxygens, nitrogens) and attached hydrogens increases the TPSA. While the C13 alkyl chain itself is non-polar, the warhead and the thalidomide moiety contribute significantly. High TPSA is a major barrier to membrane permeability.
-
Number of Rotatable Bonds (nRotB): The long, flexible C13 linker contributes a high number of rotatable bonds. Excessive flexibility can be entropically unfavorable for adopting a membrane-permeable conformation.[3]
-
Hydrogen Bond Donors (HBDs): The terminal amine (-NH2) of the building block, once reacted to form an amide bond with your warhead, contributes HBDs. Reducing HBDs is a critical strategy for improving permeability.[10]
-
Poor Aqueous Solubility: The long, lipophilic C13 alkyl chain can lead to poor aqueous solubility and aggregation, reducing the effective concentration of monomeric PROTAC available for cellular uptake.[11][12]
Q3: Is the long, flexible C13 alkyl linker itself a problem? Should I consider alternatives?
A3: The linker is a critical and highly tunable component of a PROTAC.[3] A long, flexible alkyl linker like the C13 chain can be detrimental for several reasons. While it ensures the target and E3 ligase can be brought together, its high flexibility can lead to an entropic penalty upon binding and may not help the molecule adopt a compact, "chameleonic" conformation needed to cross the cell membrane.[8] Recent studies show that optimizing the linker is one of the most effective ways to improve permeability.[1][13] Strategies include shortening the linker, introducing rigid elements (like phenyl rings or piperazines), or using different chemical compositions (like PEGs, though this can increase PSA).[10]
Q4: My PROTAC uses thalidomide to recruit the Cereblon (CRBN) E3 ligase. Is this a good choice for permeability?
A4: Yes, CRBN-based PROTACs are generally considered more "drug-like" and tend to have better permeability profiles compared to those based on other E3 ligases like VHL.[13] The ligands for CRBN (thalidomide, pomalidomide) are smaller and less polar than typical VHL ligands.[13][14] In fact, nearly all PROTACs that have entered clinical trials are based on CRBN, partly due to these more favorable physicochemical properties.[14][15]
Part 2: Troubleshooting Guide & Optimization Strategies
This section provides actionable steps to diagnose and solve permeability problems.
Issue 1: Confirmed Low Cellular Permeability
Diagnosis: You have run a permeability assay (e.g., PAMPA, Caco-2) and confirmed that your PROTAC has low apparent permeability (Papp). Alternatively, direct measurement of intracellular concentration via LC-MS/MS shows low uptake.
Primary Cause: The PROTAC's physicochemical properties are unfavorable for crossing the cell membrane.
dot
Caption: Workflow for troubleshooting low PROTAC permeability.
Solution A: Rational Linker Redesign
Optimizing the linker is often the most fruitful strategy.[1][13] Starting from your Thalidomide-5-O-C13-NH2 backbone, consider synthesizing a small library of analogues.
-
Vary Linker Length & Rigidity:
-
Action: Synthesize analogues with shorter alkyl chains (e.g., C8, C6, C4). A shorter linker reduces MW and nRotB.
-
Action: Replace a portion of the alkyl chain with a rigid aromatic or heterocyclic scaffold (e.g., a 1,4-disubstituted phenyl ring or a piperazine moiety).[3][13] This can pre-organize the PROTAC into a more favorable conformation for binding and permeability, reducing the entropic penalty.[3] Rigid linkers have been shown to significantly improve cellular permeability.[10][13]
-
-
Modulate Linker Polarity & H-Bonding Capacity:
-
Action: Replace the amide bond connecting the linker to the warhead with an ester. This simple change removes a hydrogen bond donor, which is highly beneficial for permeability.[10]
-
Action: Replace the alkyl chain with a short polyethylene glycol (PEG) linker. PEG linkers can improve aqueous solubility. However, be cautious, as this can also increase the TPSA and may not always improve permeability. The goal is a balance between solubility and lipophilicity.
-
Solution B: Advanced Physicochemical Modulation
These strategies involve more complex molecular design but can yield significant improvements.
-
Promote Intramolecular Hydrogen Bonding (The "Chameleon Effect"):
-
Concept: Design the PROTAC to form internal hydrogen bonds in the non-polar environment of the cell membrane. This allows the molecule to fold into a more compact, "ball-like" shape that masks its polar surface area, effectively acting like a smaller, less polar molecule.[8][13] This dynamic conformational change is known as the "chameleon effect."
-
Action: This is a less predictable strategy that often requires computational modeling. Introduce functional groups in the linker or warhead that can act as H-bond donors and acceptors to facilitate folding. NMR studies in apolar solvents can help verify if your PROTAC adopts such folded conformations.[10][15][16]
-
-
Employ a Prodrug Strategy:
-
Concept: Temporarily mask polar functional groups (like amines or carboxylic acids) with lipophilic, cleavable moieties.[10] Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group to release the active PROTAC.
-
Action: If your warhead contains a polar group, consider creating an ester or another cleavable derivative. This can dramatically increase permeability, although it also increases MW.[13][17] A study showed that adding a lipophilic group to the CRBN ligand created a successful prodrug.[17]
-
Solution C: Advanced Formulation Strategies
If chemical modification is not feasible or has been exhausted, formulation can be a powerful tool, especially for in vivo studies.
-
Concept: Many PROTACs have low aqueous solubility, which limits their absorption. Advanced formulations can enhance solubility and dissolution.[11][12]
-
Action:
-
Amorphous Solid Dispersions (ASDs): Formulate the PROTAC with a polymer excipient (like HPMCAS) to create an ASD. This prevents crystallization and can maintain a supersaturated state of the drug, improving absorption.[11][18]
-
Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate the PROTAC, improving solubility and facilitating transport across the intestinal membrane.[11][19]
-
Part 3: Experimental Protocols for Permeability Assessment
Accurately measuring permeability is crucial for guiding your optimization efforts. A multi-assay approach is recommended.[20]
Table 1: Comparison of Common Permeability Assays
| Assay | Principle | Throughput | Physiological Relevance | Key Information Provided | Limitations for PROTACs |
| PAMPA | Passive diffusion across an artificial lipid membrane.[20][21] | High | Low | Measures passive permeability only. Good for early screening.[10] | May not correlate well with cellular assays as it lacks transporters.[22] Can give misleading results for some PROTACs.[10] |
| Caco-2 Assay | Transport across a monolayer of human intestinal cells.[21] | Medium | High | Gold standard for predicting human oral absorption. Measures passive diffusion, active transport, and efflux.[10][20] | Cells express efflux pumps (like P-gp) which can actively pump PROTACs out, complicating data interpretation.[23] Low recovery due to non-specific binding is common.[1][10] |
| LC-MS/MS Cellular Uptake | Direct measurement of compound concentration in cell lysate. | Low-Medium | High | Quantifies the actual intracellular concentration achieved. | Does not provide a rate of permeability (Papp value). |
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To obtain a high-throughput initial assessment of passive permeability.
-
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The wells of the filter plate (donor compartment) are filled with a solution of the PROTAC in a suitable buffer.
-
The filter plate is placed into a 96-well acceptor plate containing buffer.
-
The assembly is incubated for a specified time (e.g., 4-18 hours).
-
After incubation, the concentrations of the PROTAC in the donor and acceptor wells are quantified by UV-Vis spectroscopy or LC-MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess permeability in a more physiologically relevant model that includes active transport and efflux.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for ~21 days until they differentiate into a polarized monolayer with functional tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-to-B): The PROTAC solution is added to the apical (A) side (representing the gut lumen), and the amount that transports to the basolateral (B) side (representing the bloodstream) is measured over time.
-
Efflux Measurement (B-to-A): The PROTAC is added to the basolateral side, and transport to the apical side is measured. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests the PROTAC is a substrate of an efflux transporter like P-gp.[23]
-
Quantification: Samples from both compartments are analyzed by LC-MS/MS to determine concentrations and calculate Papp values.
-
dot
Caption: PROTAC mechanism, highlighting cell permeation as the critical first step.
References
-
Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
Pérez-Benito, L., et al. (2023, February 1). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega. [Link]
-
Pérez-Benito, L., et al. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. PMC - NIH. [Link]
-
Ciulli, A., et al. (2021, April 20). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]
-
Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]
-
Ciulli, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC - NIH. [Link]
-
Lebraud, H., et al. (2020). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. PMC - NIH. [Link]
-
Ishida, T., & Ciulli, A. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]
-
Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC - NIH. [Link]
-
Lee, H., et al. (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PMC - NIH. [Link]
-
Symeres. (2024, December 11). PROTACs in focus: Navigating the complexities of preclinical development. [Link]
-
Porton PharmaTech. (n.d.). Multiple Approaches to Address the Challenges of Oral Absorption of PROTAC Drugs. [Link]
-
CD ComputaBio. (n.d.). PROTAC Bioavailability Prediction Service. [Link]
-
Sun, N., et al. (2023, June 15). Current strategies for improving limitations of proteolysis targeting chimeras. Journal of Experimental & Clinical Cancer Research. [Link]
-
Thomas, S. A., et al. (2025, October 2). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics - ACS Publications. [Link]
-
MPU-Short URL. (2025, March 24). Rational Proteolysis Targeting Chimera Design Driven by Molecular Modeling and Machine Learning. [Link]
-
Profacgen. (n.d.). Permeability Assay. [Link]
-
Aragen. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. [Link]
-
MDPI. (2025, April 9). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties and in Vitro Potencies of 1. [Link]
-
Scott, J. S., et al. (2023, June 6). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
ACS Medicinal Chemistry Letters. (2023, July 3). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. [Link]
-
ChemRxiv. (n.d.). Linker-dependent folding rationalizes PROTAC cell permeability. [Link]
-
Kihlberg, J., et al. (2022, September 28). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC - NIH. [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. [Link]
-
Ciulli, A., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PMC - NIH. [Link]
-
MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
-
ResearchGate. (2025, November 11). (PDF) E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]
Sources
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. portonpharmatech.com [portonpharmatech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Permeability Assay - Profacgen [profacgen.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
Technical Support Center: Thalidomide-5-O-C13-NH2 Stability & Handling
Product Category: Cereblon (CRBN) E3 Ligase Ligand-Linker Conjugates Application: PROTAC® Linker Synthesis & Targeted Protein Degradation Document ID: TS-THAL-C13-001[1]
Executive Summary: The Stability Paradox
Thalidomide-5-O-C13-NH2 is a specialized bifunctional linker used to recruit the Cereblon E3 ubiquitin ligase. While the phthalimide ring (bearing the C13-NH2 linker at the 5-position) is chemically robust, the glutarimide ring is inherently unstable in aqueous environments.
As a researcher, you face three concurrent stability threats:
-
Hydrolysis: Spontaneous ring-opening of the glutarimide moiety (pH-dependent).
-
Racemization: Rapid interconversion of the chiral center at physiological pH.[2]
-
Amine Deactivation: The primary amine (-NH2) is susceptible to oxidation and carbamylation (reaction with atmospheric CO₂).
This guide provides the protocols necessary to mitigate these risks and ensure the integrity of your PROTAC synthesis.
Mechanism of Degradation (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. The thalidomide core is not a static entity; it is a dynamic structure sensitive to basicity and water.
The Hydrolysis & Racemization Pathway
The glutarimide ring undergoes base-catalyzed hydrolysis. At pH 7.4, the half-life of the thalidomide core is approximately 2–5 hours [1]. Simultaneously, the chiral hydrogen at C3 is acidic (pKa ~11.6), allowing rapid racemization via keto-enol tautomerism.
Figure 1: The dual degradation pathway. High pH accelerates both racemization (yellow) and irreversible hydrolysis (red).
Critical Handling Protocols
Solvent Selection & Stock Preparation
The "C13" alkyl chain renders this molecule significantly more lipophilic than standard thalidomide or PEG-linked variants. Water solubility is negligible.
| Solvent | Suitability | Notes |
| DMSO (Anhydrous) | Recommended | Best solubility (>50 mM). Warning: Hygroscopic. Absorbs water from air, leading to stock hydrolysis over time. |
| DMF (Anhydrous) | Alternative | Good solubility. Harder to remove than DMSO. |
| Ethanol/Methanol | Avoid | Nucleophilic solvents can potentially react with activated esters during conjugation; poor solubility for long alkyl chains. |
| Water/PBS | FORBIDDEN | Do not use for stock solutions. Only introduce aqueous buffers at the final moment of biological assay. |
The "Zero-Water" Stock Protocol
Standard Operating Procedure (SOP) for Stock Storage
-
Weighing: Weigh the powder quickly. If the environment is humid (>60% RH), use a glovebox or nitrogen bag.
-
Dissolution: Dissolve in anhydrous DMSO (grade ≥99.9%, water content <50 ppm).
-
Aliquot: Do not store a large master stock. Aliquot into single-use vials (e.g., 20 µL or 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -80°C .
-
Why? At -20°C, DMSO may not be fully frozen (freezing point is 19°C, but supercooling is common) or may undergo partial thaw cycles, accelerating hydrolysis if any moisture is present. -80°C ensures a solid matrix.
-
Troubleshooting Guide & FAQs
Issue 1: "My conjugation yield is low, and I see a mass +44 Da peak."
Diagnosis: Carbamate Formation. The terminal primary amine (-NH2) has reacted with atmospheric carbon dioxide (CO₂) to form a carbamic acid/carbamate salt. Solution:
-
Purge: Always purge the headspace of your reagent vial with Argon or Nitrogen before closing.
-
Base Trap: If using a basic organic base (like DIPEA) in the conjugation reaction, add it last.
Issue 2: "The LC-MS shows a peak +18 Da relative to the parent mass."
Diagnosis: Hydrolysis of the Glutarimide Ring.[3] Root Cause: The stock solution was likely exposed to moisture, or the reaction pH was too high for too long. Corrective Action:
-
Check the age of your DMSO stock. If >1 month at -20°C, discard.
-
pH Control: Keep conjugation reactions (amide coupling) at pH 7.0–7.5. Avoid pH > 8.0. If the reaction requires overnight stirring, conduct it at 4°C, not room temperature.
Issue 3: "The compound precipitated when I added it to the cell culture media."
Diagnosis: Lipophilicity Crash. The 13-carbon alkyl chain (C13) is highly hydrophobic. Solution:
-
Step-down Dilution: Do not pipette 100% DMSO stock directly into media. Dilute the stock 1:10 in DMSO first, then slowly add this intermediate to the media while vortexing.
-
Carrier: Ensure the media contains serum (FBS) or BSA, as albumin can act as a carrier for hydrophobic small molecules, preventing precipitation.
Experimental Workflow: From Storage to Conjugation
Follow this decision tree to maintain molecular integrity.
Figure 2: Handling workflow emphasizing single-use aliquots and pH/time restrictions.
References
-
Eriksson, T., et al. (2001).[3] Clinical pharmacology of thalidomide. European Journal of Clinical Pharmacology, 57(5), 365–376.
-
Reist, M., et al. (1998). Chiral inversion and hydrolysis of thalidomide: mechanisms and turnover. Chemical Research in Toxicology, 11(12), 1521–1528.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology, 21, 803–809.
-
MedChemExpress. Thalidomide-5-O-C13-NH2 hydrochloride Product Data Sheet.
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Technical Support Center: Minimizing Toxicity in Thalidomide-Based PROTACs
The following Technical Support Guide is designed for researchers optimizing thalidomide-based PROTACs. It prioritizes practical troubleshooting, mechanistic clarity, and data-driven decision-making.
Case ID: PROTAC-TOX-REDUX Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Strategies to mitigate off-target cytotoxicity and neosubstrate degradation in CRBN-recruiting chimeras.
Executive Summary
Thalidomide and its analogs (IMiDs) are the most common E3 ligase ligands used in PROTAC design due to their favorable physicochemical properties. However, their "molecular glue" activity often leads to the unintended degradation of neosubstrates (e.g., SALL4 , GSPT1 , IKZF1/3 ), causing cytotoxicity unrelated to the target protein (POI). This guide provides a modular approach to diagnosing and engineering out this toxicity.
Module 1: Chemical Design & Structural Optimization
Q1: Why does my thalidomide-based PROTAC show high cytotoxicity even in cells lacking the target protein?
Diagnosis: This is the hallmark of IMiD-driven off-target toxicity . The thalidomide moiety is not an inert handle; it actively recruits zinc-finger transcription factors (like SALL4) or translation termination factors (like GSPT1) to Cereblon (CRBN). Mechanism: The unmodified phthalimide ring of thalidomide creates a specific interface on CRBN that accommodates the "C2H2" zinc finger of SALL4 or the glycine-loop of GSPT1. Solution: You must disrupt the neosubstrate interface without destroying CRBN binding.
Q2: Which chemical modifications on the thalidomide scaffold reduce neosubstrate recruitment?
Technical Recommendation: Rational substitution at the C5, C6, or C7 positions of the phthalimide ring can introduce steric clashes that prevent neosubstrate docking while preserving the glutarimide-CRBN interaction.
| Position | Modification Strategy | Effect on Neosubstrates | Citation |
| C4 (Amino) | Found in Pomalidomide/Lenalidomide | Increases affinity for IKZF1/3 and CK1 | [1, 2] |
| C5 | Fluorination (5-F) or Hydroxylation | 5-OH metabolites are highly active against SALL4/GSPT1. Blocking this site (e.g., 5-Fluoro) can alter the degradation profile. | [3] |
| C6 / C7 | Bulky groups (e.g., Phenyl, Methoxy) | Often ablates binding of GSPT1 and SALL4 by sterically blocking the neosubstrate binding groove on CRBN. | [1, 4] |
Q3: How does linker attachment affect toxicity?
Insight: The exit vector of the linker influences the ternary complex geometry.
-
C4-attachment: Common, but often retains the "molecular glue" character of the IMiD.
-
C5-attachment: Can alter the presentation of the IMiD surface, potentially reducing affinity for common neosubstrates like IKZF1/3 compared to C4-linked analogs.
Module 2: Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose the source of toxicity in your in vitro assays.
Figure 1: Diagnostic workflow for differentiating on-target efficacy from IMiD-induced off-target toxicity.
Module 3: In Vitro Validation Protocols
Protocol A: The "Rescue" Competition Assay
Purpose: To confirm if cytotoxicity is driven by CRBN-mediated degradation (either POI or neosubstrate) or non-specific chemical toxicity (e.g., scaffold toxicity).
Materials:
-
Target cells (e.g., MOLT-4, HEK293).
-
Competitor: Free Thalidomide or Pomalidomide (dissolved in DMSO).
-
Readout: CellTiter-Glo (viability) or Western Blot.
Step-by-Step:
-
Seed Cells: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Pre-treatment: Treat "Rescue" wells with 50 µM Free Thalidomide (excess). Treat "Vehicle" wells with DMSO. Incubate for 1 hour.
-
Note: The excess free ligand saturates CRBN, preventing the PROTAC from binding.
-
-
PROTAC Treatment: Add your PROTAC in a dose-response format (e.g., 1 nM to 10 µM) to both "Rescue" and "Vehicle" wells.
-
Incubation: Incubate for 48–72 hours.
-
Analysis:
-
Scenario A (Rescue): If viability is restored in the presence of free Thalidomide, the toxicity is CRBN-dependent (could be POI or Neosubstrate).
-
Scenario B (No Rescue): If cells still die despite CRBN blockade, the toxicity is non-specific (e.g., off-target kinase inhibition, membrane disruption).
-
Protocol B: Neosubstrate Profiling (Western Blot)
Purpose: Rapidly screen for the "Usual Suspects" of thalidomide toxicity before investing in global proteomics.
Target Panel:
-
GSPT1: Essential translation termination factor.[11] Degradation leads to rapid apoptosis (G1 arrest).
-
SALL4: Zinc-finger transcription factor. Linked to teratogenicity.[3][10][12]
-
IKZF1/3 (Aiolos/Ikaros): Lymphoid transcription factors. Degradation is toxic to myeloma/lymphoma lines but may be tolerated in epithelial lines.
Experimental Setup:
-
Treat cells with PROTAC at
concentration (concentration achieving 90% POI degradation) for 6, 12, and 24 hours. -
Lyse cells using RIPA buffer + Protease Inhibitors.
-
Critical Step: Run Western Blot probing for GSPT1 (approx. 80 kDa) and SALL4 (approx. 140 kDa).
-
Interpretation: Any reduction in GSPT1 >20% compared to DMSO control indicates a high risk of general cytotoxicity [5].
Module 4: Pathway Visualization
Understanding the molecular mechanism of off-target recruitment is crucial for rational design.
Figure 2: Competition between the desired Target Protein (POI) and toxic Neosubstrates for the PROTAC-loaded Cereblon surface.
FAQs: Expert Insights
Q: Can I just use a different E3 ligase to avoid this? A: Yes. Switching to a VHL-recruiting ligand (e.g., VH032) or IAP ligand is a definitive way to eliminate CRBN-specific neosubstrate toxicity. However, VHL ligands are larger (higher Molecular Weight) and often have poorer cell permeability. Optimizing the thalidomide scaffold is often preferred before switching ligases entirely [6].
Q: My PROTAC degrades GSPT1. Is this a dealbreaker? A: For a non-oncology indication, yes . GSPT1 degradation is broadly cytotoxic.[11] For oncology, it depends on the therapeutic window, but "clean" degraders are generally required to avoid dose-limiting toxicities in clinical trials [1].
Q: Does linker length impact specificity? A: Yes. Short linkers often constrain the ternary complex, preventing the formation of the specific geometry required for neosubstrate ubiquitination.[4] However, if the linker is too short, it may also prevent POI degradation. A "linkerology" scan (e.g., PEG2, PEG4, Alkyl-C6) is standard practice to decouple these effects [7].
References
-
Nowak, R. P., et al. (2018).[3] "Plasticity in binding confers selectivity in ligand-induced protein degradation."[3] Nature Chemical Biology, 14, 706–714.[3] Link
-
Gandhi, A. K., et al. (2014). "Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN)." British Journal of Haematology, 164(6), 811–821. Link
-
Donovan, K. A., et al. (2018).[3] "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane radial ray syndrome."[3] eLife, 7, e38430.[3] Link
-
Hansen, J. D., et al. (2021). "CC-90009: A Cereblon E3 Ligase Modulator Targets Acute Myeloid Leukemia Blasts and Leukemia Stem Cells."[13] Cancer Discovery, 11(5), 1124–1137. Link
-
Ishoey, M., et al. (2018). "Translation Termination Factor GSPT1 is a Phenotypically Relevant Off-Target of Heterobifunctional Protein Degraders." ACS Chemical Biology, 13(3), 553–560. Link
-
Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78–87. Link
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359–364. Link
Sources
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. labs.dana-farber.org [labs.dana-farber.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Developmental Toxicity of PROTACs in Drug Development | ZeClinics [zeclinics.com]
- 11. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide Teratogenic Effects Linked to Degradation of SALL4: After 60 years, researchers have now shed light on the mechanism underlying thalidomide's devastating teratogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Inconsistent Western Blot Results for Protein Degradation
Welcome to the technical support center for troubleshooting western blot experiments, with a specific focus on issues arising from protein degradation. This guide is designed for researchers, scientists, and drug development professionals who rely on western blotting to accurately quantify protein expression and degradation. As a Senior Application Scientist, I will guide you through the common pitfalls and provide field-proven insights to ensure your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding inconsistent western blot results due to protein degradation.
Q1: I see multiple bands below the expected molecular weight of my target protein. What is the likely cause?
This is a classic sign of protein degradation.[1][2] During sample preparation, endogenous proteases can be released and begin to break down your protein of interest.[3][4] These smaller fragments are then detected by the primary antibody, resulting in multiple bands at lower molecular weights. It is also possible that these are splice variants of your protein, so it is always a good idea to check the literature for your specific target.[2]
Q2: My band of interest is very faint or completely absent, but my loading control is strong. What should I do?
While there could be several reasons for a weak or absent signal, protein degradation is a primary suspect, especially if you have previously been able to detect the protein.[5][6][7] If your protein of interest is highly susceptible to proteolysis, it may be significantly degraded before you even load the gel.[1] The stability of your loading control protein might be much higher, leading to the discrepancy you are observing. It's also important to ensure your primary antibody is validated for western blotting and is used at the optimal concentration.[8][9][10][11]
Q3: Can I reuse my diluted primary antibody to save costs?
It is not recommended to reuse diluted antibodies. The antibody is less stable after dilution, and the dilution buffer is prone to microbial contamination over time.[1] For optimal and consistent results, always use a freshly diluted antibody for each experiment.[12]
Q4: How can I be sure the bands I'm seeing are specific to my target protein and not just background noise?
Antibody validation is critical to ensure you are detecting the correct protein.[8][9][11][13] A well-validated antibody will have high specificity and selectivity for its target.[13] Consider including positive and negative controls in your experiment. A positive control could be a lysate from a cell line known to express your protein of interest, while a negative control could be from a knockout or knockdown cell line.[8][10] Additionally, running a secondary antibody-only control will help identify any non-specific binding from the secondary antibody.[14]
In-Depth Troubleshooting Guide
When you encounter inconsistent results, a systematic approach to troubleshooting is key. This guide will walk you through common issues and their solutions.
Issue 1: Multiple Bands and Smearing Below the Target Band
This issue strongly suggests proteolytic degradation of your target protein.
Root Cause Analysis:
-
Insufficient Protease Inhibition: During cell or tissue lysis, proteases are released from cellular compartments and can rapidly degrade proteins.[3][4][15]
-
Improper Sample Handling: Keeping samples at room temperature for extended periods, or repeated freeze-thaw cycles can promote protein degradation.[3][16]
Workflow for Resolution:
Caption: Troubleshooting workflow for multiple bands.
Detailed Protocol: Optimizing Sample Lysis
-
Pre-cool Everything: Before starting, chill your centrifuge, tubes, and all buffers to 4°C.[3]
-
Work Quickly and on Ice: Harvest cells or tissues rapidly and keep them on ice at all times to minimize enzymatic activity.[3][15][17]
-
Use a Lysis Buffer with Fresh Inhibitors: Add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[1][4][17][18]
-
Sonication (If Necessary): If your sample is viscous due to DNA, sonicate it briefly on ice to shear the DNA.[16]
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.[16]
-
Quantify and Store: Determine the protein concentration of the supernatant, then aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[16]
Issue 2: Weak or No Signal for the Target Protein
A faint or absent band for your target protein, especially when the loading control is robust, can be frustrating.
Root Cause Analysis:
-
Severe Protein Degradation: Your protein of interest may be highly labile and degrading rapidly during sample preparation.[1][7]
-
Low Protein Abundance: The target protein may be expressed at very low levels in your sample.[1]
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.[5]
-
Inefficient Protein Transfer: High molecular weight proteins can be difficult to transfer from the gel to the membrane.
Workflow for Resolution:
Caption: Troubleshooting workflow for weak or no signal.
Data-Driven Solutions:
| Problem | Solution | Experimental Step |
| Low Protein Abundance | Enrich the target protein before loading. | Immunoprecipitation (IP) of the target protein. |
| Suboptimal Antibody Concentration | Determine the optimal antibody dilution. | Perform a dot blot or a checkerboard titration.[5] |
| Inefficient Transfer | Optimize transfer conditions. | Use a transfer buffer with a lower percentage of methanol for large proteins. Increase transfer time or use an overnight transfer at 4°C.[19] |
Issue 3: Inconsistent Loading Controls
Root Cause Analysis:
-
Unequal Protein Loading: Errors in protein quantification or pipetting can lead to different amounts of total protein being loaded in each lane.[20][21]
-
Loading Control Expression is Not Stable: The expression of some "housekeeping" proteins can change under certain experimental conditions.[14]
-
Signal Saturation: Housekeeping proteins are often highly abundant, and their signal can easily become saturated, making accurate quantification impossible.[22]
Best Practices for Reliable Normalization:
-
Accurate Protein Quantification: Use a reliable protein quantification assay like the Bradford or BCA assay to ensure you are loading equal amounts of total protein in each lane.[12][20][23]
-
Validate Your Loading Control: Do not assume a housekeeping protein is stably expressed under your experimental conditions. It's best to test a few different loading controls to find one that remains constant.
-
Consider Total Protein Normalization: Staining the membrane with a total protein stain like Ponceau S can be a more reliable way to normalize for loading differences.[14]
-
Ensure a Linear Signal Range: For quantitative western blotting, it is crucial that both the loading control and the target protein signals are within the linear range of detection. This may require loading less protein or using a shorter exposure time for the loading control.[22][24]
Best Practices for Preventing Protein Degradation
Proactive measures during sample preparation are the most effective way to prevent inconsistent western blot results.
Key Considerations for Sample Preparation:
| Parameter | Recommendation | Rationale |
| Temperature | Keep samples on ice or at 4°C at all times.[3][25] | Low temperatures reduce the activity of proteases and phosphatases. |
| Lysis Buffer | Choose a buffer appropriate for the subcellular localization of your protein.[15][18] | Ensures efficient extraction of the target protein. |
| Inhibitors | Add fresh, broad-spectrum protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use.[1][3][4][17][18] | Prevents the degradation and dephosphorylation of your target protein. |
| Sample Storage | Aliquot lysates and store at -80°C. Avoid repeated freeze-thaw cycles.[16] | Minimizes protein degradation over time. |
Protocol: Preparation of Cell Lysates for Western Blot
-
Cell Culture and Harvest:
-
Lysis:
-
Clarification:
-
Quantification and Sample Preparation for Loading:
-
Determine the protein concentration of the lysate.
-
Add an equal volume of 2x Laemmli sample buffer to the desired amount of protein (typically 10-50 µg per lane).[17]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17][25]
-
Centrifuge the samples briefly before loading them onto the gel.
-
References
-
Goodman, S. L. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 295(1), 1-2. Retrieved from [Link]
-
Quantitative Western Blotting: How and why you should validate your antibodies. (2021, July 19). Azure Biosystems. Retrieved from [Link]
-
Validating Antibodies for Western Blotting. (2021, November 22). Rockland Immunochemicals. Retrieved from [Link]
-
Goodman, S. L., et al. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 295(1), 1-2. Retrieved from [Link]
-
Sample Preparation for Western Transfer: A Definitive Guide. (2014, February 12). G-Biosciences. Retrieved from [Link]
-
Troubleshooting Common Issues in Western Blot. (2026, January 31). Alpha Lifetech. Retrieved from [Link]
-
Western Blotting(WB) Protocol. (n.d.). Cusabio. Retrieved from [Link]
-
101 western blotting troubleshooting tips. (n.d.). Chemie Brunschwig. Retrieved from [Link]
-
What went wrong? A Western Blot Troubleshooting Guide. (2019, November 13). Science Imaging Scandinavia AB. Retrieved from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). Arigo Biolaboratories. Retrieved from [Link]
-
Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Why Is My Loading Control Clear in WB but the Target Protein Always Faint. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Taylor, S. C., & Posch, A. (2014). A Defined Methodology for Reliable Quantification of Western Blot Data. Bio-Rad. Retrieved from [Link]
-
Taking Control of Your Western Blotting Troubles. (2019, May 11). Bio-Rad Antibodies. Retrieved from [Link]
-
The Advantages of Loading Controls in Western Blotting. (2016, October 18). G-Biosciences. Retrieved from [Link]
-
How to Quantify Protein Expression in Cells Using Western Blot? (n.d.). MtoZ Biolabs. Retrieved from [Link]
Sources
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Western Blotting Sample Preparation [sigmaaldrich.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Troubleshooting Common Issues in Western Blot - Alpha Lifetech [alpha-lifetech.com]
- 6. scienceimaging.se [scienceimaging.se]
- 7. Why Is My Loading Control Clear in WB but the Target Protein Always Faint | MtoZ Biolabs [mtoz-biolabs.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 11. Antibody validation for Western blot: By the user, for the user - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Sample preparation for western blot | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Sample Preparation Protocol [novusbio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. arigobio.com [arigobio.com]
- 20. Guide to western blot quantification | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. bio-rad.com [bio-rad.com]
- 25. cusabio.com [cusabio.com]
Validation & Comparative
Comparing the efficacy of Thalidomide-5-O-C13-NH2 to pomalidomide-based PROTACs
Executive Summary
Thalidomide-5-O-C13-NH2 is a specialized E3 ligase ligand-linker conjugate designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a 5-hydroxythalidomide anchor connected to a 13-carbon alkyl chain terminating in a primary amine.
In contrast, Pomalidomide-based PROTACs typically utilize the 4-aminothalidomide scaffold as the Cereblon (CRBN) anchor, often coupled via PEG or short alkyl linkers.
The Verdict:
-
Choose Thalidomide-5-O-C13-NH2 when: You require a C5-exit vector to avoid steric clashes present with standard C4-linked pomalidomide, or when targeting membrane-associated proteins where the high lipophilicity of the C13 alkyl chain enhances permeability.
-
Choose Pomalidomide-based PROTACs when: You need maximal CRBN binding affinity (typically higher for pomalidomide), improved aqueous solubility (via PEG linkers), or a well-validated C4-exit vector strategy.
Mechanistic Foundation & Structural Logic
The Anchor: 5-O-Thalidomide vs. 4-NH-Pomalidomide
The critical differentiator is the exit vector —the angle and position from which the linker extends toward the Protein of Interest (POI).
-
Pomalidomide (C4-Amino): The standard in the field. The amino group at position 4 of the phthalimide ring provides a solvent-exposed vector ideal for many targets (e.g., BRD4, BTK).
-
Thalidomide-5-O (C5-Oxy): The linker is attached at position 5 via an ether bond. This alters the geometry of the ternary complex (POI-PROTAC-CRBN). If a Pomalidomide-based PROTAC fails to induce degradation due to unfavorable protein-protein interactions (PPIs), switching to the C5 vector can rescue efficacy by reorienting the target protein.
The Linker: C13 Alkyl Chain vs. Variable Linkers
Thalidomide-5-O-C13-NH2 comes with a fixed C13 alkyl (hydrophobic) linker.
-
Pros: High cell permeability; rigid linear geometry may force productive ternary complexes.
-
Cons: Poor aqueous solubility; potential for non-specific hydrophobic binding.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the ternary complex formation, highlighting the distinct exit vectors.
Caption: Schematic of PROTAC-mediated degradation. The "Exit Vector" determines the spatial orientation between CRBN and the POI, critical for ubiquitin transfer.
Comparative Analysis
Physicochemical & Biological Properties[1]
| Feature | Thalidomide-5-O-C13-NH2 | Pomalidomide-based PROTACs |
| CRBN Anchor | 5-Hydroxythalidomide | Pomalidomide (4-Aminothalidomide) |
| Exit Vector | C5 Position (Ether linkage) | C4 Position (Amine linkage) |
| Binding Affinity (IC50) | Moderate (~2–5 µM for anchor) | High (~0.1–0.5 µM for anchor) |
| Linker Type | C13 Alkyl (Hydrophobic) | Flexible (PEG, Alkyl, rigid pipes) |
| Solubility | Low (requires DMSO/organic co-solvent) | Adjustable (High with PEG linkers) |
| Cell Permeability | High (Lipophilic chain) | Variable (PEG can reduce permeability) |
| Primary Use Case | Exploring alternative geometries ; membrane targets.[1] | Standard first-line screening. |
Efficacy Data Interpretation
-
Binding Affinity: Pomalidomide generally exhibits 10-fold higher affinity for CRBN than thalidomide derivatives.[2] However, in PROTACs, the ternary complex stability (cooperativity) often matters more than binary affinity.
-
Degradation Efficiency (Dmax):
-
Pomalidomide: Often achieves higher Dmax due to tighter CRBN retention.
-
Thalidomide-5-O:[1] Can achieve superior Dmax for specific targets (e.g., kinases) where the C4-linker causes steric clash with the target surface.
-
-
Neosubstrate Profile: Changing from C4-amino to C5-oxy can alter the "off-target" degradation of proteins like SALL4 or GSPT1, potentially improving the safety profile.
Experimental Protocols
Synthesis: Conjugating Ligand to Thalidomide-5-O-C13-NH2
This protocol assumes you have a target ligand with an activated carboxylic acid (e.g., NHS ester).
Reagents:
-
Thalidomide-5-O-C13-NH2 (HCl salt)[1]
-
Target Ligand-NHS Ester (or Acid + HATU/DIPEA)
-
DMF (Anhydrous)
-
DIPEA (Diisopropylethylamine)
Workflow:
-
Dissolution: Dissolve 1 eq. of Thalidomide-5-O-C13-NH2 in anhydrous DMF.
-
Activation: Add 3 eq. of DIPEA to neutralize the HCl salt.
-
Coupling: Add 1.1 eq. of the Target Ligand-NHS ester.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours under N2 atmosphere.
-
Monitoring: Check conversion via LC-MS (Look for mass shift: Ligand + 416 Da).
-
Purification: Precipitate with cold ether or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
Western Blot Degradation Assay
Objective: Determine DC50 (concentration for 50% degradation).
-
Seeding: Seed cells (e.g., HeLa or MM1.S) at 0.5 × 10^6 cells/well in 6-well plates.
-
Treatment: Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for 16–24 hours. Include a DMSO control and a Pomalidomide competition control (to prove CRBN dependence).
-
Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.
-
Blotting: Perform SDS-PAGE and transfer to PVDF/Nitrocellulose.
-
Detection: Probe for POI (Target), CRBN (loading control), and GAPDH/Actin .
-
Quantification: Normalize POI band intensity to GAPDH. Plot % degradation vs. log[concentration] to calculate DC50.
References
-
Chamberlain, P. P., et al. (2014). "Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide." Nature Structural & Molecular Biology. Link
-
Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science. Link
-
MedChemExpress. "Thalidomide-5-O-C13-NH2 hydrochloride Product Information." Link
-
Fischer, E. S., et al. (2014). "Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide." Nature. Link
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link
Sources
A Comparative Guide to Quantitative Proteomics for Confirming Target Degradation by Thalidomide-5-O-C13-NH2 PROTACs
For researchers, scientists, and drug development professionals pioneering the frontier of targeted protein degradation (TPD), the robust validation of a PROTAC's efficacy and specificity is paramount. This guide provides an in-depth comparison of quantitative proteomics with other established techniques for confirming the degradation of target proteins by Thalidomide-5-O-C13-NH2 based PROTACs. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower your research.
The Imperative of Validating PROTAC-Mediated Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A typical PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] Thalidomide and its analogs are commonly used to engage the Cereblon (CRBN) E3 ligase.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][5]
However, the elegant simplicity of this mechanism belies the complexity of its execution within the cellular milieu. It is not enough to demonstrate that a PROTAC can bind its intended target. The ultimate measure of a PROTAC's success is the selective and efficient degradation of that target. Furthermore, unintended degradation of other proteins, known as off-target effects, can lead to toxicity and unforeseen biological consequences.[1][6] Therefore, comprehensive and quantitative assessment of the entire proteome is crucial.[6][7]
Quantitative Proteomics: The Gold Standard for a Global View
Quantitative mass spectrometry-based proteomics has emerged as the most powerful and unbiased method to assess the on-target efficacy and off-target effects of PROTACs.[8][9] Unlike traditional methods that focus on a single protein, proteomics provides a snapshot of the abundance of thousands of proteins simultaneously, offering a systems-level understanding of a PROTAC's impact.[10][11]
Visualizing the PROTAC Mechanism of Action
Caption: A typical TMT-based quantitative proteomics workflow.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat cells with the Thalidomide-5-O-C13-NH2 PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells and store pellets at -80°C.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors to ensure protein stability.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. [12] * Digest proteins into peptides overnight using trypsin. [12]
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a unique TMTpro reagent according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled samples into a single tube. [13]
-
-
Peptide Fractionation:
-
To increase proteome coverage, especially for low-abundance proteins, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography. [12]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by online nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant). [13][14] * Search the fragmentation data against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the TMT reporter ions to determine the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment. [12]
-
Interpreting the Data: A Hypothetical Example
The true power of quantitative proteomics lies in its ability to provide a comprehensive and unbiased view of a PROTAC's activity. Below is a hypothetical data table illustrating the kind of results you can expect.
| Protein | Gene | Function | Fold Change (PROTAC vs. Vehicle) | p-value | Remarks |
| Target Protein X | TPX | Kinase | -8.2 | < 0.001 | Successful On-Target Degradation |
| Protein Y | PY | Transcription Factor | -1.1 | 0.25 | No significant change |
| Off-Target Protein Z | OTZ | Zinc Finger Protein | -4.5 | < 0.01 | Potential Off-Target Degradation |
| E3 Ligase (CRBN) | CRBN | E3 Ubiquitin Ligase | 1.05 | 0.89 | No change in E3 ligase level |
| Heat Shock Protein 70 | HSPA1A | Chaperone | 2.1 | < 0.05 | Potential cellular stress response |
This data clearly shows the potent and selective degradation of the intended target. However, it also uncovers a potential off-target liability that warrants further investigation. This is the kind of critical insight that is often missed by more targeted approaches.
Conclusion: An Integrated Approach for Confident PROTAC Development
References
- Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
- Benchchem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC. (n.d.). Retrieved from [Link]
- ChemPro Innovations. (n.d.). Analysis of PROTAC Target Protein and Degradation Profiles.
-
Wikipedia. (2023, December 19). Cellular thermal shift assay. Retrieved from [Link]
-
(PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - ResearchGate. (n.d.). Retrieved from [Link]
-
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.). Retrieved from [Link]
- Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service.
- Benchchem. (n.d.). A Comparative Guide to Western Blotting for Validating PROTAC-Mediated Protein Degradation.
-
Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (n.d.). Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Piperazine-PEG3-COOH-based PROTACs in Protein Degradation.
-
The Main Advantages and Disadvantages of Proteomic Techniques - ResearchGate. (n.d.). Retrieved from [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. - Broad Institute. (n.d.). Retrieved from [Link]
- Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays.
- Benchchem. (n.d.). Quantitative Proteomics: A Comparative Guide to Confirming PROTAC Specificity.
- Benchchem. (n.d.). Quantitative Analysis of Protein Degradation by PROTACs: A Western Blot Comparison Guide.
-
Mass spectrometry versus western blotting for validation - Biology - Stack Exchange. (2014, December 18). Retrieved from [Link]
-
LCMS/MS versus Western Blot - Biology Stack Exchange. (2015, June 22). Retrieved from [Link]
-
Bitesize Bio. (2025, December 17). How to Measure the Kinetics of Targeted Protein Degradation. Retrieved from [Link]
-
Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (n.d.). Retrieved from [Link]
-
Modeling PROTAC Degradation Activity with Machine Learning - arXiv. (n.d.). Retrieved from [Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC. (n.d.). Retrieved from [Link]
-
Selvita. (2025, July 31). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]
-
Biocompare: The Buyer's Guide for Life Scientists. (2024, October 1). Protein Degradation Methods. Retrieved from [Link]
-
Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC. (n.d.). Retrieved from [Link]
- MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Proteomics.
-
A novel quantitative proteomics workflow by isobaric terminal labeling. (n.d.). Retrieved from [Link]
-
Applications of proteomics in cancer – assessing the potential of PROTACs. (2023, November 28). Retrieved from [Link]
-
Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - ResearchGate. (n.d.). Retrieved from [Link]
-
Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC. (n.d.). Retrieved from [Link]
- MetwareBio. (n.d.). An Overview of Mainstream Proteomics Techniques.
-
Main computational pipelines applied to PROTAC studies. For further... - ResearchGate. (n.d.). Retrieved from [Link]
-
D4 Pharma. (2021, July 23). Data-driven approach to identify PROTAC targets. Retrieved from [Link]
-
MyScience.ch. (2014, July 17). Mechanism of action of thalidomide elucidated. Retrieved from [Link]
-
Technology Networks. (2025, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]
-
(n.d.). Retrieved from [Link]
-
Sapient Bio. (2024, April 5). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]
- MtoZ Biolabs. (n.d.). A Detailed Workflow of TMT-Based Quantitative Proteomics.
-
Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC. (2023, March 2). Retrieved from [Link]
-
A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery - Bentham Open Archives. (2010, February 25). Retrieved from [Link]
-
Target Identification and Selectivity Analysis of Targeted Protein Degraders. (n.d.). Retrieved from [Link]
Sources
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. cellgs.com [cellgs.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degrader [proteomics.com]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advantages and Disadvantages of Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 11. sapient.bio [sapient.bio]
- 12. technologynetworks.com [technologynetworks.com]
- 13. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benthamopenarchives.com [benthamopenarchives.com]
- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
Isothermal titration calorimetry to measure binding affinity of Thalidomide-5-O-C13-NH2 to CRBN
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the "anchor" moiety determines E3 ligase recruitment. Thalidomide-5-O-C13-NH2 is a functionalized Cereblon (CRBN) ligand featuring a 13-carbon alkyl linker attached at the 5-position of the phthalimide ring via an ether linkage. While the glutarimide moiety drives CRBN binding, the extended hydrophobic C13 linker introduces steric and solubility variables that can drastically alter thermodynamic parameters compared to the parent thalidomide.
This guide details the use of Isothermal Titration Calorimetry (ITC) to definitively measure the binding affinity (
The Molecule: Thalidomide-5-O-C13-NH2[3][4]
-
Modification: 5-position ether-linked alkyl chain (
) terminating in a primary amine. -
Role: E3 Ligase recruiting handle for PROTAC synthesis.
-
Critical Risk: The 5-position of the phthalimide ring is solvent-exposed in the CRBN binding pocket. However, a long hydrophobic alkyl chain (C13) may induce non-specific hydrophobic collapse or steric clash with the DDB1-CRBN interface, necessitating precise thermodynamic validation before conjugation to a warhead.
Method Comparative Analysis: ITC vs. TR-FRET
For a linker-modified ligand, binding affinity is not just a number; it is a structural validation.
| Feature | Isothermal Titration Calorimetry (ITC) | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) |
| Primary Output | Thermodynamic Profile ( | IC50 / Ki . Indirect measurement of tracer displacement. |
| Labeling | Label-Free . Native protein and ligand. | Requires Tracers . Uses a fluorescent tracer (e.g., Cy5-Thalidomide) and Eu-labeled protein. |
| Linker Sensitivity | High . Detects if the C13 tail causes entropic penalties (disorder) or enthalpic clashes. | Low to Misleading . Long linkers can interfere with FRET pairs or adsorb to the plate, yielding false positives. |
| Solubility Tolerance | Moderate . Requires precise DMSO matching. | High . Can tolerate lower concentrations, masking solubility issues. |
| Throughput | Low . 1-2 hours per run. | High . 384-well plate format. |
| Verdict for C13-Thal | GOLD STANDARD . Essential for validating the anchor before PROTAC synthesis. | SCREENING ONLY . Good for ranking, but poor for mechanistic insight into linker behavior. |
Experimental Protocol: ITC Measurement
Objective: Determine the
A. Reagent Preparation
1. Protein Construct:
-
Complex: Human CRBN (Thalidomide Binding Domain, TBD) complexed with DDB1 (DNA Damage-Binding Protein 1).
-
Reasoning: Full-length CRBN is unstable and prone to aggregation without DDB1. The TBD alone (residues ~319–427) is viable but the DDB1 complex provides a more physiological surface for the linker to interact with.
-
-
Concentration: 20–50
M in the cell.
2. Ligand (Thalidomide-5-O-C13-NH2):
-
Stock: Dissolve solid powder in 100% DMSO to 50–100 mM.
-
Working Solution: Dilute to 200–500
M (10x protein concentration) in the exact dialysis buffer. -
Critical Step (DMSO Matching): The final DMSO concentration in the ligand syringe MUST match the protein cell within
0.05%.-
Protocol: Add DMSO to the protein solution to match the ligand's final DMSO content (typically 1–2%). Mismatched DMSO causes large heats of dilution that mask the binding signal.
-
3. Buffer System:
-
Composition: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP (reductant).
-
Note: Avoid DTT if possible, as it is less stable. TCEP prevents oxidation of surface cysteines on CRBN.
B. The Workflow (Step-by-Step)
-
Dialysis/Buffer Exchange: Dialyze the CRBN-DDB1 protein overnight against 2L of the assay buffer. Save the final dialysate to dilute the ligand. This ensures perfect buffer matching.
-
Degassing: Degas both protein and ligand solutions for 10 minutes to prevent bubble formation in the ITC cell.
-
Loading:
-
Cell: Load CRBN-DDB1 (30
M) into the sample cell. -
Syringe: Load Thalidomide-5-O-C13-NH2 (300
M) into the injection syringe.
-
-
Titration Parameters (Example for MicroCal PEAQ-ITC):
-
Temperature: 25°C.
-
Stirring Speed: 750 rpm.
-
Injections: 19 injections of 2
L each (first injection 0.4 L). -
Spacing: 150 seconds (allow signal to return to baseline).
-
-
Control Run: Titrate Ligand into Buffer (no protein). This measures the heat of dilution/solubility limit of the hydrophobic C13 chain. Subtract this from the main run.
Data Visualization & Logic Flow
The following diagram illustrates the decision logic when validating a PROTAC anchor using ITC.
Caption: Logical workflow for validating Thalidomide-linker derivatives via ITC. High-contrast nodes indicate critical pass/fail checkpoints.
Data Interpretation: What to Expect
The "Gold Standard" Isotherm
For a successful Thalidomide-5-O-C13-NH2 binding event, you should observe:
-
Stoichiometry (N): Close to 1.0 (0.8 – 1.2). If N < 0.8, your ligand concentration may be inaccurate due to the C13 chain sticking to plasticware, or the protein is partially inactive.
-
Affinity (
): -
Enthalpy (
): Should be Exothermic (Negative) , typically -6 to -10 kcal/mol, driven by the hydrogen bonding of the glutarimide ring. -
Entropy (
): The hydrophobic C13 tail might increase the entropic penalty if it remains disordered upon binding.
Common Pitfalls with C13 Linkers
-
Micelle Formation: Long alkyl chains (C13) act like lipids. If the critical micelle concentration (CMC) is reached in the syringe, the injection heat will be dominated by demicellization, not binding. Always run a ligand-into-buffer control.
-
Plastic Adsorption: The hydrophobic linker sticks to polypropylene tubes. Use glass or low-binding plastics for dilutions to ensure the concentration in the syringe is accurate.
References
-
BenchChem. Binding Affinity of Thalidomide Analogs to Cereblon: A Technical Guide. (2025).[1][2][9] Retrieved from
-
Fischer, E. S., et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature (2014).
-
MedChemExpress. Thalidomide-5-O-C13-NH2 hydrochloride Product Data. Retrieved from
-
MicroCal (Malvern Panalytical). ITC Data Analysis in Origin: Guide for Binding Isotherms.
-
BroadPharm. Thalidomide-5-(PEG-amine) and Alkyl Linkers for PROTACs. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-5-O-C13-NH2 hydrochloride | E3连接酶配体 | MCE [medchemexpress.cn]
- 6. Thalidomide-5-O-C13-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 9. mdpi.com [mdpi.com]
Validating the in vivo efficacy of Thalidomide-5-O-C13-NH2 PROTACs in xenograft models
Executive Summary
This guide details the validation workflow for Proteolysis Targeting Chimeras (PROTACs) synthesized using the Thalidomide-5-O-C13-NH2 ligand-linker conjugate. Unlike standard Pomalidomide-PEG constructs, this specific moiety utilizes a Thalidomide warhead (Cereblon E3 ligand) coupled with a 13-carbon alkyl chain (C13) via a 5-position ether linkage.
The inclusion of a C13 alkyl linker presents a distinct physicochemical profile: enhanced cellular permeability due to lipophilicity, balanced by significant aqueous solubility challenges. This guide provides the critical experimental frameworks required to translate these molecules from in vitro hits to validated in vivo candidates, with a specific focus on formulation strategies and xenograft efficacy endpoints.
Part 1: The Comparative Landscape
Before initiating expensive animal models, it is vital to benchmark the Thalidomide-5-O-C13-NH2 scaffold against industry-standard alternatives. The choice of linker length (C13) and E3 ligand (Thalidomide) dictates the validation strategy.
Table 1: Physicochemical & Biological Comparison
| Feature | Thalidomide-5-O-C13-NH2 (Subject) | Pomalidomide-PEG-NH2 (Standard Alternative) | Impact on In Vivo Design |
| E3 Ligand | Thalidomide | Pomalidomide | Thalidomide has lower intrinsic affinity for CRBN than Pomalidomide but often exhibits a distinct "neosubstrate" off-target profile. Control: Must use Thalidomide-based negative controls (e.g., N-methylated). |
| Linker Type | Alkyl (C13 - Hydrophobic) | PEG (Hydrophilic) | Critical: C13 significantly increases LogP (lipophilicity). It improves membrane permeability but drastically reduces aqueous solubility, requiring complex vehicles (e.g., Cyclodextrins). |
| Linker Length | Long (~16-18 Å) | Variable (often shorter) | The C13 chain is designed to span deep binding pockets or overcome steric clashes. However, excessive flexibility increases the entropic penalty of ternary complex formation. |
| Metabolic Stability | High (Oxidation resistant) | Moderate (Oxidative cleavage) | Alkyl chains are generally more stable than PEGs (which suffer oxidative cleavage of ether bonds), potentially offering better half-life ( |
Decision Matrix: When to use Thalidomide-5-O-C13-NH2?
-
Target Pocket Depth: The Target Protein (POI) ligand binds in a deep pocket, requiring a long reach to the surface.
-
Permeability Issues: Previous PEG-based analogs showed poor cellular uptake (low permeability).
-
Stability: PEG-based linkers showed rapid clearance via oxidative metabolism in microsome stability assays.
Part 2: Pre-In Vivo Checkpoints (The "Go/No-Go" System)
As a Senior Scientist, I enforce a strict "Go/No-Go" gateway before xenograft implantation. The hydrophobicity of the C13 linker makes the Formulation Screen the most critical step.
Checkpoint A: Solubility & Formulation
The C13 alkyl chain will likely precipitate in standard PBS.
Protocol:
-
Dissolution: Dissolve PROTAC in 100% DMSO to create a stock (e.g., 50 mM).
-
Stepwise Addition: Slowly add stock to the vehicle with vortexing.
-
Recommended Vehicles for C13-Linker PROTACs:
-
Tier 1 (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]
-
Tier 2 (For highly lipophilic): 10% DMSO + 20% Solutol HS 15 + 70% Saline.
-
Tier 3 (Gold Standard): 20% Captisol® (Sulfobutylether-β-Cyclodextrin) in water (pH 4-6). Note: Cyclodextrins encapsulate the hydrophobic alkyl chain, preventing precipitation.
-
Checkpoint B: The "Hook Effect" Verification
Ensure the C13 linker does not prevent ternary complex formation due to steric bulk. Perform a standard degradation assay (Western Blot) in the relevant cancer cell line.
-
Requirement: Observe a "bell-shaped" dose-response curve (Hook Effect) where degradation diminishes at high concentrations (typically >10 µM), confirming the mechanism is event-driven (PROTAC) and not stoichiometric inhibition.
Part 3: In Vivo Xenograft Validation Protocol
This protocol is designed for a subcutaneous xenograft model (e.g., nude mice) to validate tumor growth inhibition (TGI).
Phase 1: Pilot Pharmacokinetics (PK)
Do not skip this. The C13 linker alters absorption.
-
Subjects: Non-tumor bearing mice (n=3 per arm).
-
Dosing: Single dose IP or IV (e.g., 10 mg/kg).
-
Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS. Look specifically for linker hydroxylation (a common metabolite for long alkyl chains) and cleavage at the Thalidomide imide bond.
Phase 2: Efficacy Study (Xenograft)
Step 1: Tumor Implantation
-
Inject
target-positive cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank. -
Monitor until tumor volume reaches 100–150 mm³ (typically 2–3 weeks).
Step 2: Randomization & Dosing Randomize mice (n=8-10 per group) to ensure equal average tumor volume across groups.
| Group | Treatment | Dose | Frequency | Purpose |
| G1 | Vehicle Only | N/A | QD (Daily) | Negative Control |
| G2 | Thalidomide-5-O-C13-PROTAC | Low (e.g., 10 mg/kg) | QD | Dose-ranging |
| G3 | Thalidomide-5-O-C13-PROTAC | High (e.g., 30-50 mg/kg) | QD | Max efficacy |
| G4 | POI Ligand Only | Equimolar | QD | Prove PROTAC mechanism |
| G5 | Thalidomide Only | Equimolar | QD | Rule out immunomodulation |
Step 3: Monitoring
-
Tumor Volume: Measure via calipers (
) every 2-3 days. -
Body Weight: Weigh daily. >15% weight loss triggers humane endpoint (toxicity check).
Step 4: Pharmacodynamic (PD) Endpoint
-
At the end of the study (or interim harvest), harvest tumors 4–6 hours post-last dose.
-
Flash freeze half the tumor for Western Blot (Target degradation).
-
Fix half in formalin for IHC (Ki67 proliferation marker).
Part 4: Data Visualization & Logic
Diagram 1: Structural Logic of Thalidomide-5-O-C13-NH2
This diagram illustrates the functional components and the specific role of the C13 linker in the ternary complex.
Caption: The Thalidomide-5-O-C13-NH2 scaffold recruits CRBN via Thalidomide, while the C13 linker provides a hydrophobic span to the Target Ligand.
Diagram 2: The In Vivo Validation Workflow
A self-validating loop ensuring formulation success before efficacy testing.
Caption: Step-wise validation workflow emphasizing the critical formulation checkpoint required for hydrophobic C13-alkyl linkers.
References
-
BenchChem. (2025).[2][3][4][5] Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. Retrieved from
-
BOC Sciences. (2023). Alkyl Linkers in PROTACs - Improve Permeability & PK.[6] Retrieved from
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Retrieved from [7]
-
Donovan, K. A., et al. (2018).[8] Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome.[8] eLife. (Discusses Thalidomide specific off-targets).
- Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. explorationpub.com [explorationpub.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Safety Operating Guide
Personal protective equipment for handling Thalidomide-5-O-C13-NH2 (hydrochloride)
Part 1: Executive Safety Summary
STOP AND READ: Thalidomide-5-O-C13-NH2 (hydrochloride) is a functionalized derivative of Thalidomide , a known human teratogen (Pregnancy Category X).
While the attached alkyl-amine linker modifies the physicochemical properties (increasing lipophilicity and providing a conjugation handle), the biological activity of the glutarimide core remains intact. This compound recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] You must handle this reagent as a High Potency Active Pharmaceutical Ingredient (HPAPI) with extreme reproductive toxicity risks.
-
Primary Hazard: Teratogenicity (Severe birth defects from minimal exposure).
-
Secondary Hazard: Specific Target Organ Toxicity (Peripheral neuropathy upon repeated exposure).[2]
-
Physical State: Hygroscopic solid (hydrochloride salt); prone to static charge and dust generation.
Part 2: Risk Assessment & Hierarchy of Controls
Effective safety relies on a hierarchy of controls. PPE is your last line of defense, not your first.
Engineering Controls (Mandatory)
-
Primary Containment: Weighing and handling of the dry powder must be performed in a Certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s) or, preferably, a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Functionalized linkers (<10 mg) are often electrostatically charged; "flying" powder represents a critical inhalation risk.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in powder or solution form (specifically DMSO, which enhances skin permeability).
| Protection Zone | Equipment Standard | Scientific Rationale |
| Respiratory | N95 is INSUFFICIENT. Use P100 (HEPA) Half-Face Respirator or PAPR if handling >100 mg. | Nanogram-level dust particles can bypass standard surgical masks. P100 filters capture 99.97% of airborne particulates. |
| Dermal (Hands) | Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | DMSO Permeability: Thalidomide derivatives are often dissolved in DMSO. DMSO permeates nitrile in <10 mins, carrying the teratogen through the skin. Double gloving creates a sacrificial barrier. |
| Body | Tyvek® Lab Coat/Sleeve Covers (Disposable, impervious) | Cotton lab coats absorb spills and retain toxic dust. Impervious Tyvek prevents dermal absorption via clothing contact. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for powders that can drift behind lenses. |
Part 3: Operational Protocol (Step-by-Step)
Workflow: Safe Weighing & Solubilization
This protocol minimizes the risk of dust inhalation and surface contamination.
Figure 1: Operational workflow for safe weighing and solubilization of high-potency PROTAC linkers.
Detailed Methodology
-
Preparation:
-
Place a disposable absorbent mat (plastic side down) in the fume hood.
-
Pre-label your destination vial before opening the chemical container.
-
Static Check: If the powder clings to the glass spatula, use an anti-static gun. Do not tap the spatula hard against the vial, as this aerosolizes the powder.
-
-
Weighing:
-
Transfer the required mass (typically <10 mg for linker synthesis) into a pre-tared glass vial.
-
Immediate Solubilization: Do not leave the powder exposed. Immediately add the solvent (DMSO or DMF) to the vial to trap the dust in the liquid phase.
-
Note on Solubility: The hydrochloride salt improves water solubility, but for conjugation reactions, organic solvents (DMSO/DMF) are preferred to prevent hydrolysis of the NHS-esters often used in the next step.
-
-
Cleanup:
-
Cap the vial tightly and wrap with Parafilm.
-
Wipe the exterior of the vial with a Kimwipe soaked in 10% bleach, followed by ethanol. This ensures no trace powder is transferred to the general lab bench.
-
Discard the "Outer" pair of gloves immediately inside the hood waste container.
-
Part 4: Decontamination & Disposal
Never dispose of thalidomide derivatives in the sink or standard trash.
Chemical Inactivation
Thalidomide is stable in neutral/acidic solutions but hydrolyzes in strong bases.
-
Surface Decontamination: Use a solution of 10% Sodium Hypochlorite (Bleach) or 1M Sodium Hydroxide (NaOH) . Allow a contact time of 15 minutes to degrade the glutarimide ring, rendering the compound biologically inactive.
-
Follow with a water rinse to remove corrosive residues.
Waste Disposal Protocol
-
Solid Waste: All contaminated gloves, weigh boats, and pipette tips must be placed in a dedicated "Cytotoxic/Teratogenic" waste stream (often Yellow or Purple bags depending on regional regulations).
-
Liquid Waste: Collect all DMSO/reaction waste in a dedicated "Halogenated Organic - High Hazard" carboy. Label clearly: "Contains Thalidomide Derivatives - Teratogen."
-
Destruction: The only acceptable final disposal method is High-Temperature Incineration .
Part 5: Emergency Response
-
Inhalation: Remove victim to fresh air immediately. Seek medical attention. Alert emergency personnel that the agent is a potent teratogen.
-
Skin Contact:
-
Do not scrub (this abrades the skin and increases absorption).
-
Flush with copious water for 15 minutes.
-
If dissolved in DMSO, assume rapid absorption has occurred. Consult a physician immediately.
-
-
Spills (Powder):
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[6] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
